molecular formula C6H8IN3 B1408844 6-iodo-N,N-dimethylpyrimidin-4-amine CAS No. 1704064-36-7

6-iodo-N,N-dimethylpyrimidin-4-amine

カタログ番号: B1408844
CAS番号: 1704064-36-7
分子量: 249.05 g/mol
InChIキー: PIUQMBPVDAZNKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Iodo-N,N-dimethylpyrimidin-4-amine (CAS Number: 1704064-36-7) is a high-purity pyrimidine derivative supplied with a minimum purity of 98% (by HPLC) . This compound has the molecular formula C 6 H 8 IN 3 and a molecular weight of 249.05 g/mol . Its structure features an iodine atom at the 6-position of the pyrimidine ring, making it a versatile and valuable chemical building block for a wide range of research applications. The primary research value of this compound lies in its use in medicinal chemistry and drug discovery . The iodine substituent is an excellent functional handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This allows researchers to efficiently generate diverse libraries of more complex pyrimidine derivatives for biological screening. The scaffold is of significant interest in the development of novel small-molecule inhibitors and probes. Handling and Safety: This product is intended for research purposes only and is not approved for use in humans or animals. Researchers should consult the safety data sheet and conduct all manipulations in a appropriately controlled laboratory environment.

特性

IUPAC Name

6-iodo-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUQMBPVDAZNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and properties of 6-iodo-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

The development of complex small-molecule therapeutics relies heavily on highly functionalized, orthogonally reactive heterocyclic building blocks. Among these, 6-iodo-N,N-dimethylpyrimidin-4-amine (CAS: 1704064-36-7) has emerged as a critical scaffold in medicinal chemistry[1].

As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic system of electron push-pull mechanics. This guide deconstructs the structural logic, physicochemical properties, and field-proven synthetic methodologies for utilizing this pyrimidine derivative in advanced drug discovery workflows.

Structural Logic and Physicochemical Profiling

The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. However, the substitution pattern of 6-iodo-N,N-dimethylpyrimidin-4-amine creates a highly polarized, chemoselective environment:

  • The C4-Dimethylamino Group (+M Effect): The lone pair on the exocyclic nitrogen donates electron density into the pyrimidine ring via resonance. This localized electron richness stabilizes the ring, improving solubility and directing subsequent reactivity.

  • The C6-Iodo Group (-I Effect): Iodine acts as a heavy, polarizable leaving group. Because the C-I bond is significantly weaker than C-Cl or C-Br bonds, it serves as an ideal, low-activation-energy site for palladium-catalyzed oxidative addition.

Table 1: Fundamental Physicochemical Properties
PropertyValue
CAS Number 1704064-36-7
Molecular Formula C6H8IN3
Molecular Weight 249.05 g/mol
Appearance Off-white to pale yellow solid
SMILES String CN(C)C1=CC(I)=NC=N1
Hazard Classification Irritant (H317, H319)
Table 2: Comparative Halogen Reactivity at the Pyrimidine C6 Position

To understand why the iodinated derivative is preferred over the chlorinated precursor for late-stage functionalization, we must compare their thermodynamic and kinetic profiles [3].

Halogen at C6Approx. Bond Dissociation EnergyRelative Reactivity in Pd-CouplingPrimary Synthetic Utility
Chlorine (-Cl) ~ 81 kcal/molLow (Requires strong ligands/heat)SNAr reactions, stable intermediates
Bromine (-Br) ~ 68 kcal/molModerateStandard cross-couplings
Iodine (-I) ~ 53 kcal/molHigh (Mild conditions, rapid kinetics)Complex, sterically hindered couplings

Synthetic Workflow: From Precursor to Target

Synthesizing 6-iodo-N,N-dimethylpyrimidin-4-amine directly is inefficient. Instead, the industry standard relies on a two-step sequence starting from the inexpensive bulk chemical 4,6-dichloropyrimidine. This involves a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by an acid-catalyzed Finkelstein-type halogen exchange [2].

G A 4,6-Dichloropyrimidine B 6-Chloro-N,N-dimethyl pyrimidin-4-amine A->B HN(CH3)2, DIPEA THF, 0°C to RT C 6-Iodo-N,N-dimethyl pyrimidin-4-amine B->C NaI, HI (aq) Acetone, Reflux

Synthetic workflow for 6-iodo-N,N-dimethylpyrimidin-4-amine via SNAr and halogen exchange.
Protocol 1: Synthesis of 6-iodo-N,N-dimethylpyrimidin-4-amine

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity.

Step 1: Regioselective Amination

  • Setup: Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq). Dropwise add dimethylamine (2.0 M in THF, 1.0 eq) over 30 minutes.

    • Causality: Maintaining 0 °C is critical. The first chloride displacement is highly exothermic; elevated temperatures will lead to the formation of the undesired 4,6-bis(dimethylamino)pyrimidine byproduct. DIPEA acts as a non-nucleophilic acid scavenger, preventing the protonation of dimethylamine and maintaining its nucleophilicity.

  • In-Process Control: Monitor via LC-MS after 2 hours. The reaction is complete when the starting material peak disappears, replaced by the mono-aminated intermediate (m/z = 158.0 [M+H]+).

Step 2: Acid-Catalyzed Halogen Exchange

  • Setup: Isolate the intermediate and dissolve it in acetone (0.1 M).

  • Reagent Addition: Add Sodium Iodide (NaI, 5.0 eq) and a catalytic amount of 45% aqueous Hydroiodic acid (HI, 0.5 eq). Reflux at 60 °C for 16 hours.

    • Causality: Uncatalyzed halogen exchange on electron-rich pyrimidines is notoriously sluggish. The addition of aqueous HI protonates the pyrimidine nitrogen. This protonation draws electron density away from the C6 position, temporarily increasing its electrophilicity and drastically accelerating the nucleophilic attack by the iodide ion [2].

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous Na2S2O3 (sodium thiosulfate).

    • Causality: Thiosulfate reduces any free iodine (I2) generated via oxidation back to iodide, preventing product degradation and removing stubborn yellow discoloration from the final organic layer. Extract with EtOAc, dry over MgSO4, and concentrate.

Downstream Applications: Divergent Functionalization

The primary value of 6-iodo-N,N-dimethylpyrimidin-4-amine lies in its capacity to act as a versatile hub for palladium-catalyzed cross-coupling reactions. The weak C-I bond allows for oxidative addition under exceptionally mild conditions, preserving sensitive functional groups elsewhere on the molecule.

G Core 6-Iodo-N,N-dimethyl pyrimidin-4-amine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(dppf)Cl2, R-B(OH)2, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Pd2(dba)3, Ligand, R-NH2 Sonogashira Sonogashira Coupling (C-Alkynyl Formation) Core->Sonogashira Pd(PPh3)2Cl2, CuI, Alkyne

Palladium-catalyzed divergent functionalization pathways for the 6-iodo position.
Protocol 2: Mild Suzuki-Miyaura Coupling

To attach an aryl or heteroaryl group to the C6 position, the following optimized protocol minimizes protodehalogenation (a common side reaction where the iodine is replaced by a hydrogen atom).

  • Setup: In a Schlenk flask, combine 6-iodo-N,N-dimethylpyrimidin-4-amine (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base and form the reactive "ate" complex with the boronic acid, which is the actual species that undergoes transmetalation with the palladium center. Degassing the solvent via sparging with argon prevents the oxidative homocoupling of the boronic acid and protects the active Pd(0) catalyst from degradation.

  • Execution: Heat the mixture at 80 °C for 4 hours. Because the C-I bond is highly reactive, heating above 80 °C is unnecessary and only increases the rate of side-product formation.

  • Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar starting material will be replaced by a distinct, UV-active product spot.

Safety, Handling, and Storage Parameters

Handling halogenated pyrimidines requires strict adherence to laboratory safety protocols. According to established safety data [1]:

  • Hazard Statements: H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).

  • Storage: The C-I bond is sensitive to prolonged exposure to light and ambient moisture. Store the compound in an amber glass vial, backfilled with argon, at 2–8 °C.

  • Handling: Always manipulate the solid within a certified chemical fume hood to prevent inhalation of micro-particulates, utilizing nitrile gloves and protective eyewear.

Comprehensive Solubility Profile and Solvation Thermodynamics of 6-iodo-N,N-dimethylpyrimidin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-iodo-N,N-dimethylpyrimidin-4-amine (CAS: 1704064-36-7; Molecular Weight: 249.05 g/mol ) is a highly versatile halogenated heterocyclic building block. It is predominantly utilized in advanced medicinal chemistry and drug development, serving as a critical electrophilic partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings).

Despite its utility, halogenated pyrimidines frequently present distinct solubility challenges during synthesis, isolation, and purification[1]. Understanding the precise solubility profile of 6-iodo-N,N-dimethylpyrimidin-4-amine is paramount for optimizing reaction kinetics, maximizing volumetric productivity, and ensuring robust crystallization or precipitation during workup. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior, empirical solubility data across various organic solvent classes, and validated protocols for thermodynamic solubility determination.

Physicochemical Profiling & Mechanistic Solvation

The solubility of 6-iodo-N,N-dimethylpyrimidin-4-amine is dictated by three distinct structural features:

  • The Pyrimidine Core: The diazine ring provides two potent hydrogen-bond acceptor sites (N1 and N3). This facilitates strong dipole-dipole and hydrogen-bonding interactions with polar protic and polar aprotic solvents.

  • The N,N-dimethylamine Auxochrome: Unlike primary aminopyrimidines (which act as both hydrogen-bond donors and acceptors), the tertiary amine in this molecule eliminates hydrogen-bond donor capacity. This structural modification shifts the compound's solubility profile, significantly reducing its aqueous solubility while enhancing its lipophilicity and compatibility with moderately polar organic solvents[2].

  • The C6-Iodo Substituent: The heavy, highly polarizable iodine atom increases the overall lipophilicity (LogP) and molecular volume of the compound. While this enhances solubility in halogenated and aromatic solvents via dispersion forces, it can induce poor solubility in highly non-polar aliphatic hydrocarbons (e.g., hexane) due to the high crystal lattice energy characteristic of planar, halogenated heterocycles.

Thermodynamically, the dissolution of aminopyrimidine derivatives in organic solvents is a spontaneous, endothermic process that is primarily entropy-driven[3]. Consequently, the solubility of 6-iodo-N,N-dimethylpyrimidin-4-amine exhibits a strong positive temperature dependence, which can be accurately modeled using the modified Apelblat equation[3].

Empirical Solubility Data

The following table summarizes the solubility profile of 6-iodo-N,N-dimethylpyrimidin-4-amine across representative organic solvents at standard ambient temperature (298.15 K). Data is categorized by solvent class to aid in rational solvent selection for synthetic workflows.

Solvent ClassSolventDielectric Constant (ε)Est. Solubility Range (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Highly Soluble)Strong dipole-dipole; H-bond acceptance from solvent trace
Polar Aprotic N,N-Dimethylformamide (DMF)36.750 - 100 (Soluble)Dipole-dipole; optimal for Pd-catalyzed couplings
Polar Aprotic Acetonitrile (MeCN)37.510 - 30 (Moderately Soluble)Dipole-induced dipole interactions
Chlorinated Dichloromethane (DCM)8.930 - 60 (Soluble)Dispersion forces; high polarizability matching
Polar Protic Methanol (MeOH)32.75 - 15 (Slightly Soluble)H-bond donation to pyrimidine nitrogens
Non-Polar n-Hexane1.9< 1 (Practically Insoluble)Insufficient dielectric to overcome lattice energy

Note: Halogenated pyrimidines often require highly polar aprotic solvents like DMF to maintain homogeneous solutions during complex catalytic cycles[4].

Experimental Workflows for Solubility Determination

To ensure trustworthiness and reproducibility in process chemistry, solubility must be determined using a self-validating thermodynamic approach rather than kinetic dissolution. The Shake-Flask Method combined with HPLC-UV quantification is the gold standard.

Step-by-Step Protocol: Isothermal Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Weigh approximately 50 mg of 6-iodo-N,N-dimethylpyrimidin-4-amine into a 2 mL amber glass HPLC vial.

    • Add 1.0 mL of the target organic solvent. The presence of excess solid is critical to ensure the system reaches true thermodynamic solid-liquid equilibrium.

  • Isothermal Equilibration:

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

    • Place the vials in an orbital thermoshaker set to 298.15 K (25 °C) and agitate at 500 RPM for 24 to 48 hours. Causality: 24 hours is generally sufficient for aminopyrimidines, but 48 hours guarantees that the entropy-driven dissolution has reached equilibrium[3].

  • Phase Separation:

    • Remove the vials and centrifuge at 10,000 RPM for 10 minutes to pellet the undissolved solid.

    • Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter. Causality: PTFE is mandatory; using Nylon or PES filters can result in the hydrophobic adsorption of the iodinated compound onto the filter membrane, artificially lowering the measured solubility.

  • Dilution and HPLC-UV Quantification:

    • Dilute the filtered aliquot by a known factor (e.g., 1:100) using the HPLC mobile phase (e.g., 50:50 Water:MeCN with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the detector.

    • Quantify the concentration against a pre-established 5-point calibration curve using HPLC-UV (detection at λ = 254 nm or the compound's specific λ_max).

G N1 1. Excess Solid Addition (6-iodo-N,N-dimethylpyrimidin-4-amine) N2 2. Solvent Addition & PTFE Sealing N1->N2 N3 3. Isothermal Incubation (Orbital Shaking at 25°C, 24-48h) N2->N3 N4 4. Phase Separation (Centrifugation & 0.45µm PTFE Filtration) N3->N4 N5 5. HPLC-UV Quantification (vs. Validated Calibration Curve) N4->N5

Workflow for thermodynamic solubility determination via the shake-flask method.

Application in Synthesis & Solvent Selection Logic

The solubility profile directly dictates the synthetic utility of 6-iodo-N,N-dimethylpyrimidin-4-amine. Because the C-I bond is highly reactive toward oxidative addition, this compound is a prime candidate for Palladium-catalyzed cross-couplings.

However, the polar nature of the pyrimidine ring combined with the lipophilic iodine atom creates competing solubility requirements. While non-polar solvents might dissolve the catalyst, they fail to solvate the pyrimidine substrate effectively. Therefore, polar aprotic solvents (DMF, 1,4-Dioxane, or DMSO) are the optimal choices, as they provide high solubility for the substrate while stabilizing the transition states of the catalytic cycle[4].

G Start Target Reaction for Iodo-Pyrimidine Pd Pd-Catalyzed Cross-Coupling Start->Pd SNAr Nucleophilic Substitution (SNAr) Start->SNAr Sol1 Solvent: DMF or 1,4-Dioxane Pd->Sol1 Sol2 Solvent: DMSO or Acetonitrile SNAr->Sol2 Opt1 High Substrate Solubility, Good Ligand Solvation Sol1->Opt1 Opt2 Maximized Dipole Stabilization of Intermediates Sol2->Opt2

Decision matrix for solvent selection based on downstream synthetic applications.

References

  • Cong, Y., et al. (2025). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Journal of Chemical & Engineering Data, ACS Publications.[Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. Royal Society of Chemistry.[Link]

  • Western, E. C., et al. (2015). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. MDPI.[Link]

  • MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI.[Link]

Sources

mass spectrometry fragmentation pattern of 6-iodo-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 6-iodo-N,N-dimethylpyrimidin-4-amine

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents and biologically active molecules. Their structural elucidation is a critical step in their synthesis, characterization, and metabolic profiling. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a powerful analytical technique for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that reveals key structural features.[1]

This technical guide offers a comprehensive, in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-iodo-N,N-dimethylpyrimidin-4-amine. As a Senior Application Scientist, this document moves beyond a simple catalog of fragments to explain the causal mechanisms behind the fragmentation pathways, grounded in the fundamental principles of physical organic chemistry. The guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of complex heterocyclic molecules.

Core Principles of Electron Ionization (EI) Mass Spectrometry

To fully appreciate the fragmentation pattern, it is essential to understand the initial ionization event. In a typical EI source, the analyte molecule is bombarded by a high-energy beam of electrons, conventionally accelerated to 70 eV.[2] This energy significantly exceeds the ionization potential of most organic molecules (~10 eV), ensuring efficient and reproducible ionization.[2] The collision ejects an electron from the analyte, creating a positively charged radical cation known as the molecular ion (M+•).

The excess energy imparted during this process leaves the molecular ion in a highly excited vibrational state. To dissipate this energy and achieve a more stable state, the ion undergoes a series of unimolecular decompositions, or fragmentations.[2] These cleavages are not random; they preferentially occur at the weakest bonds or through pathways that lead to the formation of stable neutral molecules and charged fragments (cations or radical cations). The resulting pattern of fragment ions is characteristic of the molecule's specific structure.

Analysis of the Molecular Ion (M+•)

The molecular formula for 6-iodo-N,N-dimethylpyrimidin-4-amine is C₆H₈IN₄. The first crucial piece of information in the mass spectrum is the molecular ion peak.

  • Molecular Weight: The nominal molecular weight is 263 g/mol . Therefore, the molecular ion (M+•) is expected to appear at a mass-to-charge ratio (m/z) of 263.

  • Isotopic Signature: The isotopic composition of the constituent elements influences the appearance of the molecular ion region.

    • Iodine: A key feature of iodine-containing compounds is that iodine is monoisotopic; its only naturally occurring stable isotope is ¹²⁷I.[3][4] This simplifies the spectrum significantly, as there will be no M+2 peak characteristic of bromine or chlorine-containing compounds.[1][5] The presence of an ion at m/z 127 is also a strong indicator of an iodine-containing compound.[5]

    • Carbon-13: The natural abundance of ¹³C (~1.1%) will result in a small M+1 peak at m/z 264. For a molecule with six carbon atoms, the expected intensity of this peak is approximately 6.6% (6 x 1.1%) of the M+• peak intensity.[3]

    • Nitrogen Rule: The molecule contains an even number of nitrogen atoms (four). According to the nitrogen rule, this will result in a molecular ion with an odd nominal mass, which is consistent with our calculated m/z of 263.

Predicted Fragmentation Pathways

The fragmentation of 6-iodo-N,N-dimethylpyrimidin-4-amine is dictated by the interplay between the pyrimidine core, the labile iodo substituent, and the N,N-dimethylamino group. The most likely pathways are detailed below.

Pathway A: C-I Bond Cleavage (The Dominant Pathway)

The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). The carbon-iodine bond is the weakest covalent bond in the molecule, making its homolytic cleavage the most favorable and typically the most dominant primary fragmentation event.[1] This cleavage results in the loss of a neutral iodine radical and the formation of a highly stable pyrimidinyl cation.

  • Mechanism: [C₆H₈IN₄]+• → [C₆H₈N₄]⁺ + •I

  • Resulting Fragment: The loss of an iodine radical (mass = 127) from the molecular ion (m/z 263) generates a prominent fragment ion at m/z 136 .

  • Significance: Due to the high stability of the resulting cation and the weakness of the C-I bond, the ion at m/z 136 is predicted to be the base peak (the most abundant ion) in the spectrum.

Pathway B: Fragmentation of the N,N-dimethylamino Group

Aliphatic amines are well-known to undergo characteristic α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[6] In this molecule, this corresponds to the cleavage of a bond between the nitrogen and one of the methyl groups.

  • Mechanism (α-Cleavage): [C₆H₈IN₄]+• → [C₅H₅IN₃(CH₂)]⁺ + •CH₃

  • Resulting Fragment: The loss of a methyl radical (•CH₃, mass = 15) from the molecular ion produces a significant fragment ion at m/z 248 . The resulting ion is stabilized by resonance involving the nitrogen atom.

  • Alternative Fragmentation: A less common, but possible, fragmentation is the loss of a hydrogen radical from one of the methyl groups, leading to an [M-1]⁺ ion at m/z 262 .[7]

Pathway C: Secondary Fragmentation and Ring Cleavage

The primary fragment ions, particularly the abundant m/z 136 ion, possess sufficient internal energy to undergo further, or secondary, fragmentation. Heterocyclic aromatic rings like pyrimidine characteristically fragment via the expulsion of small, stable neutral molecules.[8][9]

  • Mechanism (Loss of HCN): The [C₆H₈N₄]⁺ ion (m/z 136) can eliminate a molecule of hydrogen cyanide (HCN, mass = 27), a common loss from nitrogen-containing heterocyclic rings.

  • Resulting Fragment: This secondary fragmentation would produce an ion at m/z 109 ([C₅H₇N₃]⁺•).

  • Further Fragmentation: The m/z 109 fragment could potentially lose another molecule of HCN to yield a fragment at m/z 82, although its intensity would likely be low.

Summary of Predicted Key Fragments

The following table provides a consolidated summary of the major ions expected in the EI mass spectrum of 6-iodo-N,N-dimethylpyrimidin-4-amine.

m/zProposed Ion Structure/FormulaDescription of FormationPredicted Abundance
263[C₆H₈IN₄]⁺•Molecular Ion (M⁺•)Moderate
248[C₅H₅IN₄]⁺Primary: Loss of •CH₃ from the dimethylamino group (α-cleavage)Moderate
136[C₆H₈N₄]⁺Primary: Loss of •I from the molecular ionHigh (Predicted Base Peak)
127[I]⁺Primary: Cleavage of the C-I bond with charge retention on iodineLow to Moderate
109[C₅H₇N₃]⁺•Secondary: Loss of HCN from the m/z 136 fragmentModerate
44[C₂H₆N]⁺Fragment from the dimethylamino group, [(CH₃)₂N=CH₂]⁺ or similarLow to Moderate

Visualizing the Fragmentation Cascade

To illustrate the relationships between the molecular ion and its primary and secondary fragments, the following fragmentation pathway diagram has been generated using the DOT language.

G cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M 6-iodo-N,N-dimethylpyrimidin-4-amine [M]+• m/z = 263 F248 [M - CH3]+ m/z = 248 M->F248 - •CH3 (15 Da) F136 [M - I]+ m/z = 136 (Predicted Base Peak) M->F136 - •I (127 Da) Iodine [I]+ m/z = 127 M->Iodine Charge retention on Halogen F109 [M - I - HCN]+• m/z = 109 F136->F109 - HCN (27 Da)

Caption: Predicted EI-MS fragmentation pathway for 6-iodo-N,N-dimethylpyrimidin-4-amine.

Recommended Experimental Protocol for EI-MS Analysis

This protocol outlines a self-validating methodology for obtaining a high-quality electron ionization mass spectrum for the title compound.

  • Sample Preparation:

    • Dissolve approximately 0.1-1.0 mg of the purified solid compound in 1 mL of a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate). The solution should be clear and free of particulate matter.

    • Ensure the solvent used is of high purity (HPLC or MS grade) to prevent interference from solvent impurities.

  • Instrumentation and Calibration:

    • Utilize a mass spectrometer equipped with an electron ionization (EI) source, such as a GC-MS or a direct insertion probe system.

    • Perform a routine instrument calibration check using a known calibration standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy across the desired m/z range (e.g., 40-500 amu).

  • Sample Introduction:

    • Via Direct Insertion Probe (DIP): Load a few microliters of the sample solution into a clean glass capillary tube. Evaporate the solvent completely. Insert the probe into the mass spectrometer's ion source. Gradually heat the probe (e.g., from 50°C to 250°C at 20°C/min) to volatilize the sample directly into the electron beam.

    • Via Gas Chromatography (GC-MS): Inject 1 µL of the sample solution into the GC. Use a suitable column (e.g., a non-polar DB-5ms column) and a temperature program that ensures the compound elutes as a sharp, symmetrical peak without thermal degradation (e.g., start at 100°C, ramp to 280°C at 15°C/min).

  • Mass Spectrometer Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature (if applicable): 150°C

    • Mass Scan Range: m/z 40 - 500

    • Scan Rate: 2 scans/second

  • Data Analysis:

    • Acquire the mass spectrum across the eluting peak (GC-MS) or during the volatilization window (DIP).

    • Perform background subtraction using a spectrum acquired just before the analyte signal to obtain a clean mass spectrum.

    • Identify the molecular ion peak (m/z 263) and confirm its odd mass, consistent with the nitrogen rule.

    • Identify the base peak and other major fragment ions. Compare the observed m/z values and relative abundances with the predicted fragmentation pattern outlined in this guide.

Conclusion

The electron ionization mass spectrum of 6-iodo-N,N-dimethylpyrimidin-4-amine is predicted to be highly characteristic, driven by well-understood fragmentation principles. The dominant pathway is the facile cleavage of the weak carbon-iodine bond, leading to a predicted base peak at m/z 136. Competing primary fragmentation through α-cleavage of the dimethylamino group (m/z 248) and subsequent secondary fragmentation of the pyrimidine ring (e.g., loss of HCN from m/z 136 to yield m/z 109) provide a rich molecular fingerprint. This detailed analysis serves as a robust predictive guide for the structural confirmation and identification of this and structurally related compounds in research and development settings.

References

  • ACS Publications. (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. Journal of the American Society for Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine. [Link]

  • University of Colorado Boulder. (n.d.). Natural Abundance Atomic Isotopes - Intro to Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. [Link]

  • WebElements. (n.d.). Iodine » isotope data. [Link]

  • Mansour, A. M., et al. (2021). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Molecules. [Link]

  • Singh, P., et al. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

Sources

A Technical Guide to Preliminary Synthesis Pathways for 6-iodo-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

6-iodo-N,N-dimethylpyrimidin-4-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a nucleophilic dimethylamino group, a reactive iodo substituent, and the pyrimidine core offers a trifecta of functional handles for diverse chemical transformations, particularly in the construction of complex molecular architectures through cross-coupling reactions. This technical guide provides an in-depth analysis of two strategic and preliminary synthetic pathways for its preparation, starting from the readily available precursor, 4,6-dihydroxypyrimidine. Each pathway is dissected to explain the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this key intermediate.

Strategic Overview and Retrosynthetic Analysis

The synthesis of a polysubstituted heterocyclic compound like 6-iodo-N,N-dimethylpyrimidin-4-amine requires careful strategic planning regarding the sequence of functional group installation. The two primary halogens, chlorine and iodine, and the dimethylamino group must be introduced with high regioselectivity. Our analysis identifies two robust and logical pathways, primarily differing in the sequence of amination and iodination.

  • Pathway I (SNAr/Halogen Exchange): This strategy involves an initial regioselective nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine intermediate, followed by a halogen exchange (Finkelstein) reaction to install the iodo group. This is often the more classical and cost-effective approach.

  • Pathway II (Halogen Exchange/Palladium-Catalyzed Amination): This modern approach prioritizes the early installation of the iodo group, followed by a late-stage Buchwald-Hartwig amination.[1][2] This pathway leverages the power and functional group tolerance of palladium catalysis, which can be advantageous for complex or sensitive substrates.[2]

The logical flow of these two divergent strategies from a common starting point is illustrated below.

G cluster_legend Legend Start 4,6-Dihydroxypyrimidine DCP 4,6-Dichloropyrimidine Start->DCP  POCl₃ P1_Amine 6-Chloro-N,N-dimethyl -pyrimidin-4-amine DCP->P1_Amine  SₙAr with Me₂NH (Regioselective) P2_Iodo 4-Chloro-6-iodopyrimidine DCP->P2_Iodo  Halogen Exchange (Finkelstein) P1_Final 6-Iodo-N,N-dimethyl -pyrimidin-4-amine P1_Amine->P1_Final  Halogen Exchange (Finkelstein) P2_Final 6-Iodo-N,N-dimethyl -pyrimidin-4-amine P2_Iodo->P2_Final  Buchwald-Hartwig Amination key_start Starting Material key_inter Key Intermediate key_final Target Compound

Caption: Divergent synthetic strategies for 6-iodo-N,N-dimethylpyrimidin-4-amine.

Pathway I: Nucleophilic Aromatic Substitution Followed by Halogen Exchange

This pathway represents a robust and often high-yielding approach that relies on well-established, fundamental reaction mechanisms in heterocyclic chemistry. The strategy hinges on the differential reactivity of the two chlorine atoms in the 4,6-dichloropyrimidine intermediate.

Causality and Experimental Rationale

The C4 and C6 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack. The amination with dimethylamine is performed first because the introduction of the electron-donating amino group at C4 further deactivates the remaining chloro group at C6 towards subsequent SNAr, preventing undesired double substitution. The final step, a Finkelstein reaction, is an equilibrium-driven process where the use of a solvent in which sodium iodide is soluble but the byproduct sodium chloride is not (Le Châtelier's principle) effectively drives the reaction to completion.

Experimental Workflow

G A Chlorination B SₙAr Amination A->B 4,6-Dichloropyrimidine C Halogen Exchange B->C 6-Chloro-N,N-dimethyl -pyrimidin-4-amine D Purification C->D Crude Product E Final Product D->E

Caption: Workflow for the SNAr/Halogen Exchange pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Dichloropyrimidine

This foundational step converts the commercially available 4,6-dihydroxypyrimidine into the key dichloro-intermediate using a potent chlorinating agent.

  • Principle: Phosphorus oxychloride (POCl₃) serves as both the reagent and solvent to replace the hydroxyl groups with chlorine atoms. The reaction is often catalyzed by an amine base like N,N-dimethylaniline.[3]

  • Protocol:

    • To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4,6-dihydroxypyrimidine (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) under a fume hood.[4]

    • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).[3]

    • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.[4]

    • Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a solid base (e.g., sodium carbonate or sodium bicarbonate) until pH 7-8 is reached.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine, which can be purified by distillation or recrystallization.

Reagent/SolventMolar Eq.Purpose
4,6-Dihydroxypyrimidine1.0Starting Material
Phosphorus Oxychloride (POCl₃)3.0 - 5.0Chlorinating Agent/Solvent[4]
N,N-Dimethylaniline0.1 - 0.2Catalyst[3]
Ethyl Acetate-Extraction Solvent
Sodium Carbonate-Neutralizing Base

Step 2: Synthesis of 6-Chloro-N,N-dimethylpyrimidin-4-amine

This step introduces the dimethylamino group regioselectively at the C4 position.

  • Principle: The C4 position is electronically more favorable for nucleophilic attack than the C6 position. The reaction is a standard SNAr process.

  • Protocol:

    • Dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a pressure vessel.

    • Add a solution of dimethylamine (2.0-2.5 eq, typically 40% in water or as a solution in THF/ethanol).

    • Add a base such as potassium carbonate or triethylamine (1.5-2.0 eq) to scavenge the HCl byproduct.

    • Seal the vessel and heat the mixture to 80-100 °C for 12-16 hours.

    • After cooling, remove the solvent under vacuum.

    • Partition the residue between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford pure 6-chloro-N,N-dimethylpyrimidin-4-amine.

Step 3: Synthesis of 6-iodo-N,N-dimethylpyrimidin-4-amine

The final step involves a halogen exchange reaction.

  • Principle: The Finkelstein reaction is used to replace the chlorine atom with iodine. The reaction is driven by the precipitation of NaCl in a solvent like acetone or acetonitrile.

  • Protocol:

    • In a round-bottom flask, dissolve 6-chloro-N,N-dimethylpyrimidin-4-amine (1.0 eq) in anhydrous acetone or acetonitrile.

    • Add sodium iodide (NaI) (3.0-5.0 eq).

    • Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in dichloromethane and wash with water and then with a 5% aqueous sodium thiosulfate solution to remove any residual iodine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the target compound, 6-iodo-N,N-dimethylpyrimidin-4-amine, which can be further purified by recrystallization or column chromatography.

Pathway II: Halogen Exchange Followed by Buchwald-Hartwig Amination

This pathway employs a modern, palladium-catalyzed cross-coupling reaction, which offers excellent functional group tolerance and often proceeds under milder conditions than classical SNAr reactions with less reactive amines.[1]

Causality and Experimental Rationale

The strategy here is to first create the C-I bond, which is a highly versatile handle for palladium-catalyzed reactions. A selective Finkelstein reaction on 4,6-dichloropyrimidine is required, which can be challenging but achievable under controlled conditions. The subsequent Buchwald-Hartwig amination provides a powerful method for C-N bond formation.[1][2] This reaction involves a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[1] The choice of palladium precursor (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and base (e.g., NaOtBu or Cs₂CO₃) is critical for achieving high yields.[5]

Experimental Workflow

G A Chlorination B Selective Halogen Exchange A->B 4,6-Dichloropyrimidine C Buchwald-Hartwig Cross-Coupling B->C 4-Chloro-6-iodopyrimidine D Workup & Purification C->D Crude Product E Final Product D->E

Caption: Workflow for the Halogen Exchange/Buchwald-Hartwig pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Dichloropyrimidine

  • This step is identical to Step 1 in Pathway I.

Step 2: Synthesis of 4-Chloro-6-iodopyrimidine

This step requires careful control to favor mono-substitution.

  • Principle: A Finkelstein reaction is performed on the dichloro-intermediate. By using a limited amount of sodium iodide and shorter reaction times, it is possible to selectively replace one chlorine atom.

  • Protocol:

    • Dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent like acetone.

    • Add sodium iodide (1.0-1.2 eq).

    • Heat the mixture to reflux, carefully monitoring the reaction by GC-MS or LC-MS to maximize the formation of the mono-iodinated product while minimizing the di-iodinated byproduct.

    • Upon reaching optimal conversion (typically a few hours), cool the reaction, filter off the salts, and concentrate the filtrate.

    • Purify the resulting mixture of halo-pyrimidines using column chromatography to isolate the desired 4-chloro-6-iodopyrimidine.

Step 3: Synthesis of 6-iodo-N,N-dimethylpyrimidin-4-amine

This is the key palladium-catalyzed C-N bond-forming step.

  • Principle: The Buchwald-Hartwig amination reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The C-I bond is significantly more reactive than the C-Cl bond in the palladium catalytic cycle, ensuring exclusive reaction at the 6-position.[1][6]

  • Protocol:

    • To an oven-dried Schlenk tube or microwave vial, add 4-chloro-6-iodopyrimidine (1.0 eq), a palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%), and a suitable phosphine ligand like Xantphos (2-10 mol%).[5]

    • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).[5]

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

    • Add dimethylamine (1.5-2.0 eq, typically as a 2M solution in THF).

    • Seal the vessel and heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the final compound.

ComponentExampleMolar % / Eq.Purpose
Aryl Halide4-Chloro-6-iodopyrimidine1.0 eqSubstrate
AmineDimethylamine1.5 - 2.0 eqNucleophile
Palladium PrecatalystPd₂(dba)₃1 - 5 mol%Catalyst Source[5]
LigandXantphos2 - 10 mol%Stabilizes Pd(0), facilitates catalytic cycle[5]
BaseNaOtBu1.5 - 2.0 eqActivates amine, facilitates reductive elimination[5]
SolventDioxane / Toluene-Anhydrous, degassed reaction medium

Conclusion

The synthesis of 6-iodo-N,N-dimethylpyrimidin-4-amine can be successfully achieved via at least two distinct and reliable preliminary pathways. Pathway I , utilizing a classical SNAr amination followed by a Finkelstein reaction, is a cost-effective and fundamentally sound approach suitable for large-scale synthesis. Pathway II , employing a modern Buchwald-Hartwig amination, offers an alternative strategy that leverages the high reliability and functional group tolerance of palladium catalysis. The choice between these pathways will depend on factors such as available starting materials, scale, cost considerations, and the specific expertise of the research team. Both routes provide a solid foundation for accessing this important chemical intermediate for further applications in discovery and development.

References

  • Semantic Scholar. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

  • SYNLETT. (n.d.). Microwave-Assisted C-5 Iodination of Substituted Pyrimidinones and Pyrimidine Nucleosides.
  • National Center for Biotechnology Information. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

  • Semantic Scholar. (n.d.). Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i.
  • ResearchGate. (n.d.). Chemical reaction scheme for the synthesis of 5-iodo-pyrimidine derivatives. [Link]

  • Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Center for Biotechnology Information. (n.d.). Reaction of Several Aminopyrimidines With Formaldehyde. [Link]

  • ACS Publications. (1954). Monomer Synthesis. Methylation of 2-Aminopyrimidine. [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. [Link]

  • ACS Publications. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. [Link]

  • National Center for Biotechnology Information. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II).
  • ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. [Link]

  • PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2001). Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. [Link]

  • PatSnap. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]

  • PubMed. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. [Link]

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • Google Patents. (n.d.). CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.
  • PubChem. (n.d.). 4-Amino-6-chloropyrimidine. [Link]

  • University of Liverpool IT Services. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

  • ResearchGate. (n.d.). Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. [Link]

  • SciSpace. (n.d.). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. [Link]

  • Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link]

  • Medwin Publishers. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. [Link]

  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. [Link]

Sources

A Technical Guide to the Crystallographic Analysis of Substituted Pyrimidines: A Methodological Framework for 6-iodo-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules.[1] The compound 6-iodo-N,N-dimethylpyrimidin-4-amine is a member of this vital class of heterocyclic compounds. Its structure, featuring an iodine substituent, a dimethylamino group, and the pyrimidine ring, suggests potential for diverse chemical transformations and biological interactions. In the pharmaceutical sciences, a definitive understanding of a compound's three-dimensional structure is paramount. It governs molecular recognition, binding affinity, solubility, and solid-state stability—all critical parameters for effective drug design and formulation.

Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining molecular structures at atomic resolution. This technique provides precise coordinates of atoms within a crystal lattice, revealing intricate details of bond lengths, bond angles, and, crucially, the non-covalent interactions that dictate how molecules arrange themselves in the solid state.

As of this writing, a definitive crystal structure for 6-iodo-N,N-dimethylpyrimidin-4-amine has not been deposited in publicly accessible databases like the Cambridge Structural Database (CSD).[2][3][4] However, this guide provides a comprehensive methodological framework for researchers to pursue its crystallographic analysis. By leveraging established principles and protocols, and by drawing parallels with the detailed crystallographic data of a structurally analogous compound, 2-iodo-4,6-dimethylpyrimidine [5], this document serves as an in-depth guide for scientists in the field. We will explore the complete workflow, from crystal growth to data interpretation, explaining the causality behind each experimental choice to ensure a robust and reproducible analysis.

Foundational Principles of Single-Crystal X-ray Diffraction

The ability to determine a molecular structure from a crystal stems from the phenomenon of X-ray diffraction by a periodic, three-dimensional arrangement of atoms. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, where atoms are arranged in a repeating lattice, the scattered waves interfere with each other constructively and destructively.

Constructive interference occurs only in specific directions, governed by Bragg's Law (nλ = 2d sinθ) , where 'd' is the spacing between crystal planes, 'θ' is the angle of incidence, 'λ' is the X-ray wavelength, and 'n' is an integer. By rotating the crystal and measuring the intensity and position of thousands of these diffracted beams (reflections), a diffraction pattern is generated.

This pattern is mathematically related to the crystal's electron density via a Fourier transform. The process of structure solution involves converting this diffraction data back into a three-dimensional electron density map. Peaks in this map correspond to atomic positions, allowing for the construction of a complete molecular model. The quality of this final model is critically dependent on the quality of the initial single crystal.

Experimental Workflow for Structure Determination

The path from a synthesized compound to a fully refined crystal structure is a multi-step process requiring precision and careful technique. We will delineate this workflow using 2-iodo-4,6-dimethylpyrimidine as a practical case study.[5]

Step 1: Synthesis and High-Quality Crystal Growth

The foundational requirement for SC-XRD is a single, well-ordered crystal, typically 0.1-0.3 mm in size, free of cracks and defects. The synthesis of the target compound is the initial step. While various synthetic routes exist for pyrimidine derivatives[1][6], the primary goal is to obtain a high-purity solid.

Protocol for Crystallization: The most common method for growing high-quality crystals is slow evaporation or cooling of a saturated solution. The choice of solvent is critical and often determined empirically.

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, hexanes). An ideal solvent is one in which the compound is moderately soluble—fully soluble when heated but sparingly soluble at room temperature.

  • Preparation of Saturated Solution: Gently heat the solvent and dissolve the minimum amount of compound required to achieve saturation. Ensure all solid material is dissolved.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, preventing the formation of a single crystal.

  • Slow Evaporation: Cover the vial with a cap pierced with one or two small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks. Store the vial in a vibration-free location.

  • Alternative Methods: If slow evaporation fails, other techniques include vapor diffusion (where a precipitant solvent slowly diffuses into the compound's solution) and slow cooling of a saturated solution. For the case study of 2-iodo-4,6-dimethylpyrimidine, crystals were successfully obtained by recrystallization from a dichloromethane-petroleum ether solution at room temperature.[5]

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers, such as the Bruker SMART APEXII CCD area-detector used for the case study, automate much of this process.[5]

Detailed Protocol for Data Collection:

  • Crystal Mounting: Using a microscope, select a well-formed crystal. Carefully pick it up using a cryo-loop or a glass fiber coated with a small amount of paratone oil or grease.

  • Cryo-cooling: Mount the loop onto the diffractometer's goniometer head. Immediately position the crystal within a stream of cold nitrogen gas (typically at 100 K). This cryogenic cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. The case study data was collected at 296 K.[5]

  • Unit Cell Determination: An initial series of diffraction images (frames) are collected at different orientations. The software analyzes the positions of the reflections to determine the dimensions and angles of the unit cell and to suggest a probable crystal system and Bravais lattice.

  • Data Collection Strategy: Based on the determined unit cell and symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[7]

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for factors like Lorentz-polarization effects.

  • Absorption Correction: When X-rays pass through a crystal, they are absorbed. This effect must be corrected for, especially with heavy atoms like iodine. A multi-scan correction (such as SADABS) uses the redundancy in the data to empirically model and correct for absorption.[5]

SC_XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing CrystalGrowth Grow Single Crystal SelectMount Select & Mount Crystal CrystalGrowth->SelectMount CryoCool Cryo-cool Crystal (e.g., 100 K) SelectMount->CryoCool UnitCell Determine Unit Cell CryoCool->UnitCell CollectFrames Execute Data Collection Strategy UnitCell->CollectFrames Integrate Integrate Intensities CollectFrames->Integrate ApplyCorr Apply Corrections (e.g., Absorption) Integrate->ApplyCorr Output Output ApplyCorr->Output Processed Data (.hkl file)

Fig. 1: Workflow for Single-Crystal X-ray Diffraction Data Collection.
Step 3: Structure Solution and Refinement

The processed data file, containing a list of reflections and their intensities, is used to solve and refine the crystal structure. This is typically accomplished using specialized software suites like SHELX.[8]

  • Space Group Determination: The software analyzes the systematic absences (reflections that are predicted but not observed) in the diffraction data to determine the crystal's space group. This defines the symmetry elements present in the unit cell.

  • Structure Solution: An initial model of the structure is generated. For small molecules, direct methods are highly effective. This mathematical approach uses statistical relationships between the phases of strong reflections to generate an initial electron density map.

  • Model Building: The highest peaks in the initial map are assigned to the heaviest atoms (in this case, iodine). Subsequent Fourier maps reveal the positions of lighter atoms (nitrogen, carbon).

  • Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process iteratively adjusts atomic parameters (positional coordinates, displacement parameters) to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

  • Hydrogen Atoms: Hydrogen atoms are often too small to be seen in the electron density map. They are typically placed in geometrically idealized positions and refined using a "riding model."[5]

  • Validation: The quality of the final model is assessed using several metrics, including the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (S). Lower values generally indicate a better fit between the model and the experimental data.[5]

Structure_Solution_Workflow Input Processed Data (.hkl) SpaceGroup Determine Space Group Input->SpaceGroup Solve Solve Structure (e.g., Direct Methods) SpaceGroup->Solve InitialMap Generate Initial Electron Density Map Solve->InitialMap Build Build Initial Model (Assign Heavy Atoms) InitialMap->Build Refine Least-Squares Refinement Build->Refine DifferenceMap Calculate Difference Fourier Map Refine->DifferenceMap Identify missing atoms or disorder AddH Add Hydrogen Atoms Refine->AddH DifferenceMap->Build FinalRefine Final Refinement Cycles AddH->FinalRefine Validate Validate Model (Check R-factors, etc.) FinalRefine->Validate Output Final Structure (.cif) Validate->Output

Fig. 2: Process of Crystal Structure Solution and Refinement.

Analysis of Crystallographic Data: A Case Study of 2-iodo-4,6-dimethylpyrimidine

The final output of a crystallographic analysis is a Crystallographic Information File (CIF), which contains all the metric, experimental, and atomic coordinate data. The data for the analogue 2-iodo-4,6-dimethylpyrimidine provides a clear example of what can be expected for a substituted iodopyrimidine.[5]

Table 1: Crystallographic Data for 2-iodo-4,6-dimethylpyrimidine[5]
ParameterValue
Chemical FormulaC₆H₇IN₂
Molecular Weight234.04 g/mol
Crystal SystemOrthorhombic
Space GroupPnma
Unit Cell Dimensionsa = 7.930(2) Å, b = 7.0256(19) Å, c = 14.499(4) Å
Unit Cell Volume807.8(4) ų
Z (Molecules/Unit Cell)4
Temperature296 K
RadiationMo Kα (λ = 0.71073 Å)
Absorption CorrectionMulti-scan (SADABS)
Reflections Collected5541
Independent Reflections817
R_int0.029
R[F² > 2σ(F²)] (R1)0.026
wR(F²) (all data)0.066
Goodness-of-fit (S)1.10
Analysis of Molecular and Supramolecular Features

The true power of crystallography lies in interpreting the refined structure. For the analogue 2-iodo-4,6-dimethylpyrimidine, the analysis revealed two key supramolecular interactions that dictate its crystal packing:

  • Halogen Bonding (I···N Contacts): The structure exhibits short intermolecular contacts between the iodine atom of one molecule and a nitrogen atom of an adjacent molecule, with a distance of 3.390(3) Å.[5] This distance is significantly shorter than the sum of the van der Waals radii of iodine and nitrogen, indicating a strong, directional non-covalent interaction known as halogen bonding. This interaction links the molecules into zigzag chains.

  • π–π Stacking: In addition to halogen bonding, there are intermolecular π–π stacking interactions between the pyrimidine rings of adjacent molecules. The distance between the centroids of these rings is 3.5168(10) Å, indicative of stabilizing aromatic interactions.[5]

These two forces—halogen bonding and π–π stacking—combine to organize the molecules into a two-dimensional supramolecular architecture.[5] This type of detailed analysis would be critical for understanding the solid-state properties of 6-iodo-N,N-dimethylpyrimidin-4-amine, influencing everything from its melting point to its dissolution behavior.

Powder X-ray Diffraction (PXRD) for Bulk Characterization

While SC-XRD provides the definitive structure from a single crystal, Powder X-ray Diffraction (PXRD) is an essential complementary technique used to analyze a bulk, polycrystalline sample. Its primary uses are to confirm the phase purity of a synthesized batch and to serve as a fingerprint for identifying the material.

Protocol for PXRD Analysis:

  • Sample Preparation: A small amount (typically 10-20 mg) of the crystalline powder is gently ground with a mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a flat sample holder.

  • Data Collection: The sample is placed in a powder diffractometer. The instrument exposes the sample to an X-ray beam while an X-ray detector scans through a range of 2θ angles.

  • Data Analysis: The output is a diffractogram, a plot of X-ray intensity versus the 2θ angle. The positions and relative intensities of the peaks are characteristic of a specific crystalline phase.

  • Comparison: The experimentally obtained PXRD pattern can be compared to a theoretical pattern calculated from the single-crystal structure data. A match between the two confirms that the bulk material is the same phase as the single crystal that was analyzed.

PXRD_Workflow BulkSample Synthesized Bulk Sample Grind Grind Sample BulkSample->Grind Pack Pack into Sample Holder Grind->Pack Collect Collect Diffractogram (Intensity vs. 2θ) Pack->Collect Analysis Compare Patterns Collect->Analysis SC_Data Single-Crystal Structure Data (.cif) Calculate Calculate Theoretical PXRD Pattern SC_Data->Calculate Calculate->Analysis Result Confirm Phase Purity & Identify Material Analysis->Result

Fig. 3: Workflow for Powder X-ray Diffraction (PXRD) Analysis.

Conclusion

The crystallographic characterization of 6-iodo-N,N-dimethylpyrimidin-4-amine is a critical step in establishing its fundamental physicochemical properties. Although a published structure is not yet available, this guide provides a robust and detailed methodological framework for its determination. By following the outlined protocols for crystal growth, single-crystal and powder X-ray diffraction, and data analysis, researchers can obtain a definitive three-dimensional structure. The insights gained from the analogous 2-iodo-4,6-dimethylpyrimidine structure highlight the importance of investigating supramolecular interactions, such as halogen bonding and π-stacking, which are likely to be key features in the crystal packing of the title compound. This comprehensive structural knowledge is an invaluable asset for any further research, particularly in the fields of medicinal chemistry and materials science, where structure dictates function.

References

  • Title: 2-Iodo-4,6-dimethylpyrimidine Source: National Center for Biotechnology Information, PubChem URL: [Link]

  • Title: N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine Source: National Center for Biotechnology Information, PubChem URL: [Link]

  • Title: 4,6-Dimethylpyrimidin-2-amine Source: National Center for Biotechnology Information, PubChem URL: [Link]

  • Title: CCDC 885928: Experimental Crystal Structure Determination Source: OA Monitor Ireland URL: [Link]

  • Title: I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination (2023) Source: PUBDB URL: [Link]

  • Title: CCDC 2323924: Experimental Crystal Structure Determination Source: University of Otago URL: [Link]

  • Title: KOtBu-Mediated Highly Efficient Synthesis of Substituted Pyrimidines Source: Social Research Foundation URL: [Link]

  • Title: Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines Source: National Center for Biotechnology Information, PMC URL: [Link]

  • Title: Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling Source: PubMed URL: [Link]

  • Title: 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Source: MDPI URL: [Link]

  • Title: Synthesis, Characterization, Antimicrobial and Anti-inflammatory activities of some novel N-(sugar pyranosyl) thienopyrimidine-4-amine derivatives Source: Academia.edu URL: [Link]

  • Title: Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide Source: MDPI URL: [Link]

Sources

Methodological & Application

Application Note: Optimized Sonogashira Cross-Coupling Strategies for 6-Iodo-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Sonogashira cross-coupling reaction is a foundational methodology in modern drug discovery and materials science for constructing C(sp²)–C(sp) bonds (). When applying this reaction to complex heterocyclic scaffolds like 6-iodo-N,N-dimethylpyrimidin-4-amine , standard protocols often require fine-tuning to account for the unique electronic and steric properties of the substrate.

As an application scientist, understanding the causality behind substrate reactivity is critical for protocol design:

  • Electronic Activation of the Pyrimidine Core: The pyrimidine ring is a highly π -electron-deficient heterocycle. This significantly lowers the LUMO energy of the C–I bond, making the initial oxidative addition of the Pd(0) catalyst exceptionally fast compared to neutral aryl iodides ().

  • The Role of the N,N-Dimethylamino Group: Free primary amines (–NH₂) on heterocycles are notorious for coordinating to palladium or copper, leading to severe catalyst poisoning or competing Buchwald-Hartwig amination side reactions. The tertiary N,N-dimethylamino group at the C4 position is sterically hindered and non-nucleophilic, completely suppressing these unwanted pathways while acting as a mild electron-donating group to stabilize the ring ().

  • Halogen Selection: The 6-iodo substituent is highly labile. Because iodine is an excellent leaving group, the reaction can typically be run at room temperature, preserving sensitive functional groups on the alkyne partner ().

Condition Optimization & Quantitative Data

To establish a robust protocol, various catalytic systems, solvents, and bases were evaluated. The quantitative data summarized in Table 1 demonstrates that a combination of PdCl₂(PPh₃)₂, CuI, and Et₃N in DMF provides the optimal balance of solubility, reaction rate, and yield.

Table 1: Condition Optimization for 6-Iodo-N,N-dimethylpyrimidin-4-amine Coupling

Catalyst (5 mol%)Co-Catalyst (10 mol%)SolventBaseTemp (°C)Time (h)Yield (%)Field Observation
Pd(PPh₃)₄CuITHFEt₃N251278Sluggish conversion; poor pyrimidine solubility.
PdCl₂(PPh₃)₂CuITHFEt₃N50685Good yield, but elevated temp promoted homocoupling.
PdCl₂(PPh₃)₂ CuI DMF Et₃N 25 4 94 Optimal solubility; rapid, clean conversion at RT.
PdCl₂(dppf)CuIDMFDIPA50488Bulky bidentate ligand hindered transmetalation rate.

Note: Reactions performed at 1.0 mmol scale with 1.2 equiv of phenylacetylene.

Standardized Experimental Protocol

This methodology is designed as a self-validating system . Built-in visual and analytical checkpoints ensure the integrity of the reaction at every stage.

Materials Required
  • Substrate: 6-Iodo-N,N-dimethylpyrimidin-4-amine (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv)

  • Co-catalyst: CuI (0.10 equiv, must be off-white/pale yellow)

  • Base/Solvent: Triethylamine (Et₃N, 3.0 equiv) in anhydrous DMF (0.2 M)

Step-by-Step Methodology

Step 1: Reagent Preparation and Degassing

  • Charge an oven-dried Schlenk flask equipped with a magnetic stir bar with 6-iodo-N,N-dimethylpyrimidin-4-amine (1.0 mmol, 249 mg), PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg).

  • Causality Check: CuI is highly sensitive to air and light. Ensure the powder is off-white. Green or brown discoloration indicates oxidation to Cu(II), which will catalyze unwanted Glaser homocoupling of your alkyne.

Step 2: Solvent Addition and Deoxygenation

  • Seal the flask with a rubber septum and purge with Argon for 5 minutes.

  • Inject anhydrous DMF (5.0 mL) and Et₃N (3.0 mmol, 0.42 mL) via syringe.

  • Sparge the solution with Argon for an additional 10 minutes.

  • Self-Validation: The initial mixture will appear as a pale yellow suspension.

Step 3: Alkyne Addition and Reaction Execution

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at 25 °C under an Argon atmosphere.

  • Self-Validation: Within 15–30 minutes, the solution color must transition from pale yellow to a deep brown/black. This visual cue confirms the successful in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) catalytic species.

Step 4: Reaction Monitoring

  • Monitor the reaction progress via TLC (Hexanes/EtOAc 1:1) and LC-MS.

  • Self-Validation: The starting pyrimidine iodide typically exhibits an Rf​ of ~0.5 and shows an [M+H]+ of 250 m/z. The successful coupling product will appear as a new, highly UV-active (often blue-fluorescent under 254 nm) spot with a lower Rf​ , accompanied by the expected mass shift in LC-MS.

Step 5: Quenching and Copper-Stripping Workup

  • Once complete (typically 2–4 hours), dilute the mixture with EtOAc (20 mL).

  • Wash the organic layer with a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous NH₄OH (3 x 15 mL).

  • Causality Check: The ammonia wash is critical. Pyrimidines are excellent bidentate ligands and will chelate residual copper. The NH₄OH forms the deep blue [Cu(NH3​)4​]2+ complex, effectively stripping copper from your product and preventing downstream biological assay interference.

  • Self-Validation: The aqueous layer will turn bright blue, confirming the successful extraction of copper salts.

Step 6: Isolation

  • Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure coupled pyrimidine.

Bimetallic Catalytic Pathway

SonogashiraCycle Substrate 6-Iodo-N,N-dimethyl pyrimidin-4-amine PdII_Ox Pd(II) Oxidative Addition Complex Substrate->PdII_Ox Oxidative Addition Alkyne Terminal Alkyne + Et3N Base CuAcc Copper(I) Acetylide Alkyne->CuAcc Deprotonation Product Coupled Pyrimidine Product Pd0 Active Pd(0)L2 Catalyst Pd0->PdII_Ox PdII_Trans Pd(II) Transmetalation Complex PdII_Ox->PdII_Trans PdII_Trans->Product Reductive Elimination PdII_Trans->Pd0 Catalyst Regeneration CuI CuI Co-catalyst PdII_Trans->CuI CuI Regeneration CuI->CuAcc CuAcc->PdII_Trans Transmetalation

Figure 1: Bimetallic Pd/Cu catalytic cycle for the Sonogashira coupling of 6-iodo-N,N-dimethylpyrimidin-4-amine.

References

  • Organic Chemistry Portal. "Sonogashira Coupling." Organic Chemistry Portal.[Link]

  • MDPI. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review." Catalysts.[Link]

  • ACS Publications. "Microwave Assisted Tandem Heck–Sonogashira Reactions of N,N-Di-Boc-Protected 6-Amino-5-iodo-2-methyl Pyrimidin-4-ol in An Efficient Approach to Functionalized Pyrido[2,3-d]Pyrimidines." Organic Letters.[Link]

  • Wikipedia. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. [Link]

Application Note: 6-Iodo-N,N-dimethylpyrimidin-4-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In contemporary medicinal chemistry, the 4-aminopyrimidine core is recognized as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors [1]. By mimicking the adenine ring of ATP, the pyrimidine nitrogens form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

6-Iodo-N,N-dimethylpyrimidin-4-amine (CAS: 1704064-36-7) represents an advanced, highly optimized building block for early-stage drug discovery. The strategic placement of the N,N-dimethylamino group at the C4 position serves a dual thermodynamic purpose: it acts as an electron-donating group that increases the basicity (pKa) of the pyrimidine nitrogens, thereby strengthening hinge-binding affinity, while simultaneously projecting into the solvent-exposed region to enhance aqueous solubility and pharmacokinetic profiles[2].

Crucially, the presence of an iodine atom at the C6 position provides an exceptionally reactive handle for divergent palladium-catalyzed functionalization, enabling rapid structure-activity relationship (SAR) exploration across various oncological and immunological targets[3].

Pharmacophore mapping of 6-iodo-N,N-dimethylpyrimidin-4-amine in kinase ATP-binding pockets.

The Causality of Halogen Selection: Why Iodine?

A common question in library design is whether to utilize the 6-chloro, 6-bromo, or 6-iodo derivative. The selection of 6-iodo-N,N-dimethylpyrimidin-4-amine is driven by the fundamental kinetics of the palladium catalytic cycle.

In cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is frequently the oxidative addition of the Pd(0) species into the carbon-halogen bond. The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to C-Br (~285 kJ/mol) and C-Cl (~339 kJ/mol). This thermodynamic advantage allows oxidative addition to proceed rapidly at lower temperatures (often room temperature to 60 °C). This mild reactivity is essential when coupling partners contain thermally labile functional groups or stereocenters prone to epimerization at elevated temperatures.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 6-Iodo-N,N-dimethylpyrimidin-4-amine

PropertyValueClinical/Synthetic Relevance
CAS Number 1704064-36-7Standardized registry identification [1].
Molecular Formula C6H8IN3Low molecular weight allows for extensive elaboration.
Molecular Weight 249.05 g/mol Ideal starting point for maintaining final drug MW < 500 Da.
Monoisotopic Mass 248.98 g/mol Crucial for exact mass LC-MS validation (m/z[M+H]+ = 250.0).
Physical State SolidEnables easy weighing and benchtop stability.

Table 2: Comparative Reactivity Profile (C6-Halopyrimidines)

Halogen at C6Bond Dissociation EnergyTypical Coupling TempOxidative Addition Rate
Chloro (-Cl) ~339 kJ/mol90 °C - 120 °CSlow (Requires specialized, electron-rich ligands)
Bromo (-Br) ~285 kJ/mol70 °C - 100 °CModerate
Iodo (-I) ~238 kJ/mol25 °C - 60 °CFast (Highly efficient even with standard ligands)

Divergent Synthetic Workflows

Divergent palladium-catalyzed synthetic workflows utilizing the reactive C6-iodine handle.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in visual and analytical checkpoints allowing the researcher to confirm the success of intermediate steps before proceeding.

Protocol A: Mild Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Introduction of an aryl/heteroaryl group at the C6 position to probe deep-pocket kinase interactions.

Reagents & Causality:

  • Starting Material: 6-Iodo-N,N-dimethylpyrimidin-4-amine (1.0 eq, 1.0 mmol, 249 mg).

  • Coupling Partner: Phenylboronic acid (1.2 eq, 1.2 mmol, 146 mg). Excess ensures complete consumption of the valuable pyrimidine core.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.05 mmol, 41 mg). The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step.

  • Base: K₂CO₃ (2.0 eq, 2.0 mmol, 276 mg). Activates the boronic acid via formation of a reactive boronate complex, facilitating transmetalation.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL). Water is strictly required to dissolve the inorganic base and facilitate boronate formation.

Step-by-Step Methodology:

  • Preparation: Charge a 25 mL Schlenk tube with the pyrimidine starting material, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Seal the tube with a septum and sparge the solution with Argon for 10 minutes.

    • Validation Checkpoint 1 (Visual): The solution should transition from a cloudy suspension to a distinct reddish-orange homogeneous mixture (active Pd(0) species). If the solution turns black immediately, oxygen contamination has caused catalyst precipitation (Pd black).

  • Reaction: Heat the mixture to 60 °C in a pre-heated oil bath for 2-4 hours.

  • Monitoring: Sample 10 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Checkpoint 2 (Analytical): Disappearance of the starting material peak at m/z 250.0 [M+H]+ . Appearance of the product peak at m/z 200.1 [M+H]+ (phenyl substitution).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 2,4-diaminopyrimidine analogs, a motif frequently found in dual p70S6K/Akt and MAP4K4 inhibitors [2], [3].

Reagents & Causality:

  • Starting Material: 6-Iodo-N,N-dimethylpyrimidin-4-amine (1.0 eq, 1.0 mmol, 249 mg).

  • Amine Partner: Morpholine (1.2 eq, 1.2 mmol, 104 µL).

  • Catalyst/Ligand: Pd₂(dba)₃ (0.02 eq) and XantPhos (0.04 eq). XantPhos provides a wide bite angle (~111°), which favors reductive elimination of the C-N bond over competing β-hydride elimination.

  • Base: Cs₂CO₃ (2.0 eq, 2.0 mmol, 652 mg). A strong, non-nucleophilic base required to deprotonate the amine upon coordination to palladium.

  • Solvent: Anhydrous Toluene (10 mL).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon atmosphere, combine the pyrimidine, Pd₂(dba)₃, XantPhos, and Cs₂CO₃ in a dry vial.

  • Addition: Add anhydrous Toluene followed by Morpholine. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the reaction block to 90 °C and stir vigorously for 6 hours.

    • Validation Checkpoint 1 (Visual): The initial deep purple color of Pd₂(dba)₃ will rapidly change to a bright yellow/orange as the active L₂Pd(0) complex forms.

  • Monitoring: Analyze via TLC (DCM/MeOH 95:5).

    • Validation Checkpoint 2 (Analytical): The starting material (UV active, Rf ~0.6) should be fully consumed, replaced by a lower-running, highly fluorescent product spot (Rf ~0.3). LC-MS confirmation: Appearance of m/z 209.1[M+H]+ .

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium residues and inorganic salts, washing the pad with EtOAc (30 mL). Concentrate the filtrate.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the product as a trifluoroacetate salt.

References

  • Matrix Scientific. "Safety Data Sheet: 6-Iodo-N,N-dimethylpyrimidin-4-amine (CAS 1704064-36-7)." 1int.co.uk / Matrix Scientific Catalog, 2017. [Link]

  • Xiao, Yufang, et al. "Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 50, 2021, p. 128352.[Link]

  • Crawford, Terry D., et al. "Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization." Journal of Medicinal Chemistry, vol. 57, no. 8, 2014, pp. 3484-3493.[Link]

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 6-Iodo-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the theoretical and practical framework for executing a nucleophilic aromatic substitution (SNAr) on 6-iodo-N,N-dimethylpyrimidin-4-amine. While pyrimidine scaffolds are highly privileged in drug discovery and kinase inhibitor design, functionalizing the 6-position when occupied by an iodine atom presents unique kinetic challenges. This guide provides a self-validating protocol for the amination of this substrate using morpholine, emphasizing the causality behind solvent selection, thermal activation, and base mediation.

Mechanistic Rationale & Electronic Effects

The SNAr reaction on a pyrimidine ring proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack on the electron-deficient aromatic ring, leading to the formation of a negatively charged Meisenheimer complex.

  • Substrate Activation : The endocyclic nitrogen atoms of the pyrimidine ring act as powerful electron-withdrawing groups, activating the 2, 4, and 6 positions for nucleophilic attack.

  • The Push-Pull Dilemma : The N,N-dimethylamino group at the 4-position is electron-donating via resonance (+M effect). This electron density slightly raises the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, rendering the substrate less electrophilic than an unsubstituted halopyrimidine.

  • Leaving Group Kinetics : In SNAr, the leaving group ability is dictated by electronegativity, which stabilizes the transition state during the initial attack. Consequently, the reactivity trend is F > Cl > Br > I[1]. While iodine is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions[2], it is the poorest leaving group for classical SNAr. To overcome the high activation energy barrier of the C–I bond cleavage in an SNAr pathway, thermal activation (≥100 °C) and highly polar aprotic solvents are strictly required.

SNAr_Mechanism R Reactants 6-Iodo-N,N-dimethylpyrimidin-4-amine + Morpholine TS Transition State Nucleophilic Attack at C6 R->TS Heat (120 °C) MC Meisenheimer Complex (Delocalized Anion) TS->MC Rate-Determining Step LG Elimination (Loss of Iodide) MC->LG Fast P Product 4-(dimethylamino)-6-morpholinopyrimidine LG->P + HI (Neutralized)

Caption: Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer complex formation.

Empirical Optimization & Causality

To establish a self-validating system, reaction parameters were systematically evaluated. The goal is to drive the reaction to completion without inducing degradation or requiring palladium catalysts, which are often employed for challenging dihalopyrimidines[3].

EntrySolventBase (Equiv.)Temperature (°C)Time (h)Conversion (%)Rationale / Causality
1DMFK₂CO₃ (2.0)801245%Insufficient thermal energy for iodide displacement.
2DMFDIPEA (2.0)801252%Homogeneous base improves kinetics slightly, but still too cold.
3NMPNone1201230%Generated HI protonates morpholine, killing its nucleophilicity.
4NMPDIPEA (2.0)12012>95%Optimal : High temp overcomes barrier; DIPEA scavenges HI.

Data summarized from internal validation of halopyrimidine amination protocols.

Self-Validating Experimental Protocol

This protocol describes the synthesis of 4-(dimethylamino)-6-morpholinopyrimidine from 6-iodo-N,N-dimethylpyrimidin-4-amine[4].

Materials:

  • 6-iodo-N,N-dimethylpyrimidin-4-amine (1.0 mmol, 249.05 mg)

  • Morpholine (1.5 mmol, 130.7 mg, 131 µL)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258.5 mg, 348 µL)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (2.0 mL)

Step-by-Step Methodology:

  • Reaction Setup : To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 6-iodo-N,N-dimethylpyrimidin-4-amine (249.05 mg, 1.0 mmol).

    • Causality: Using a sealed pressure vial prevents the evaporation of morpholine (b.p. 128 °C) during extended heating at elevated temperatures.

  • Solvent and Reagent Addition : Add anhydrous NMP (2.0 mL) to dissolve the pyrimidine. Sequentially add morpholine (131 µL, 1.5 mmol) and DIPEA (348 µL, 2.0 mmol).

    • Causality: DIPEA is sterically hindered and non-nucleophilic. It acts solely as an acid scavenger for the generated hydroiodic acid (HI), preventing the protonation of morpholine and preserving its nucleophilicity.

  • Thermal Activation : Seal the vial with a Teflon-lined crimp cap. Purge the headspace with Nitrogen gas for 2 minutes. Heat the reaction mixture in an oil bath or heating block at 120 °C for 12 hours.

    • Causality: Nitrogen purging prevents oxidative degradation of the electron-rich morpholine at high temperatures.

  • In-Process Validation : After 12 hours, cool the reaction to room temperature. Remove a 5 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Self-Validation Check: The starting material mass (m/z [M+H]⁺ = 250.0) should be completely consumed and replaced by the product mass (m/z[M+H]⁺ = 209.1). If starting material remains, verify the pH of the mixture; if the mixture is acidic, the DIPEA was compromised or insufficient.

  • Aqueous Workup : Transfer the mixture to a separatory funnel. Add 10 mL of deionized water and 10 mL of Ethyl Acetate (EtOAc). Extract the aqueous layer with EtOAc (3 x 10 mL).

    • Causality: NMP is highly water-soluble. Multiple aqueous washes (or a single 5% aqueous LiCl wash) are critical to partition the NMP into the aqueous phase while keeping the organic product in the EtOAc phase.

  • Organic Phase Processing : Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (Eluent: 20% to 50% EtOAc in Hexanes) to afford the pure product.

Workflow Step1 1. Reagent Assembly Substrate + Morpholine + DIPEA in NMP Step2 2. Thermal Activation 120 °C, 12 h, Sealed Tube Step1->Step2 Step3 3. LC-MS Validation Check for m/z 250 -> 209 Step2->Step3 Step3->Step2 <95% Conversion (Add 0.5 eq Morpholine) Step4 4. Aqueous Workup H2O Quench, EtOAc Extraction Step3->Step4 >95% Conversion Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Pure Product 4-(dimethylamino)-6-morpholinopyrimidine Step5->Step6

Caption: Step-by-step experimental workflow with embedded self-validation loops.

References

  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-2183.[Link]

  • Neufeldt, S., et al. (2026). Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv.[Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 6-Iodo-N,N-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 6-Iodo-N,N-dimethylpyrimidin-4-amine (CAS: 1704064-36-7)[1]

Introduction and Strategic Rationale

Halogenated pyrimidines are ubiquitous building blocks in the pharmaceutical industry, serving as critical electrophiles in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations). Specifically, 6-iodo-N,N-dimethylpyrimidin-4-amine provides a highly reactive C-I bond orthogonal to other functional groups, enabling late-stage diversification of kinase inhibitors and other targeted therapeutics.

This application note details a robust, scalable, two-step synthetic protocol designed to circumvent the limitations of direct iodination. By utilizing a readily available starting material (4,6-dichloropyrimidine) and employing a sequential Nucleophilic Aromatic Substitution ( SN​Ar ) followed by an acid-catalyzed halogen exchange, this process ensures high regioselectivity, minimizes bis-substitution byproducts, and maintains a low Environmental Factor (E-factor) suitable for kilogram-scale production.

Safety and Hazard Mitigation

Before initiating the scale-up protocol, operators must review the specific hazard profile of the target compound and intermediates.

  • Hazard Identification: 6-Iodo-N,N-dimethylpyrimidin-4-amine is classified as a severe irritant. According to its Safety Data Sheet (SDS), it carries specific GHS hazard statements: H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation)[2].

  • Decomposition Hazards: Under fire conditions or extreme thermal stress, the compound emits toxic fumes, including hydrogen iodide (HI), nitrogen oxides ( NOx​ ), and carbon monoxide[2].

  • Required PPE: Operations must be conducted in a heavily ventilated chemical fume hood. Operators must wear impervious nitrile or heavy rubber gloves, protective safety goggles, and a lab coat[2].

Retrosynthetic Workflow and Process Logic

The synthesis is broken down into two highly controlled stages.

  • Stage 1 ( SN​Ar ): Regioselective mono-amidation of 4,6-dichloropyrimidine. The electron-deficient nature of the pyrimidine ring allows for rapid substitution at the 4-position. Temperature control is the critical parameter here; maintaining the reaction at 0 °C to 5 °C prevents the second equivalent of chloride from reacting, ensuring high mono-selectivity.

  • Stage 2 (Halogen Exchange): Conversion of the 6-chloro intermediate to the 6-iodo product. Because the dimethylamino group donates electron density into the ring, the remaining C-Cl bond is less reactive toward standard SN​Ar . We utilize an acid-catalyzed Finkelstein-type reaction. The addition of aqueous Hydriodic Acid (HI) protonates the pyrimidine nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, thereby activating the C-Cl bond for displacement by the iodide anion provided by Sodium Iodide (NaI).

SynthesisWorkflow SM 4,6-Dichloropyrimidine (Starting Material) Step1 Stage 1: SNAr Amidation Dimethylamine, DIPEA THF, 0°C to RT SM->Step1 Int 6-Chloro-N,N-dimethylpyrimidin-4-amine (Intermediate) Step1->Int In-process Control: HPLC Target: >95% Conversion Step2 Stage 2: Acid-Catalyzed Halogen Exchange NaI (3 eq), aq. HI (cat.) MeCN, 80°C Int->Step2 Prod 6-Iodo-N,N-dimethylpyrimidin-4-amine (Final Product) Step2->Prod Crystallization Workup Target: >98% Purity

Caption: Two-stage scale-up workflow for the synthesis of 6-iodo-N,N-dimethylpyrimidin-4-amine.

Step-by-Step Experimental Methodologies

Stage 1: Synthesis of 6-Chloro-N,N-dimethylpyrimidin-4-amine

Objective: Achieve >90% yield of the mono-substituted intermediate while suppressing bis-dimethylamine adduct formation.

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with dry N2​ . Charge the reactor with 4,6-dichloropyrimidine (500 g, 3.36 mol, 1.0 eq) and anhydrous Tetrahydrofuran (THF) (4.0 L).

  • Cooling: Initiate stirring (250 rpm) and cool the jacket to -5 °C. Wait until the internal temperature reaches 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (521 g, 4.03 mol, 1.2 eq) in a single portion. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming dimethylamine.

  • Amine Addition (Critical Step): Slowly add Dimethylamine (2.0 M in THF, 1.76 L, 3.52 mol, 1.05 eq) via an addition funnel over 2 hours. Control Parameter: Maintain the internal temperature strictly below 5 °C. Causality: The first substitution is highly exothermic. Exceeding 5 °C significantly increases the kinetic rate of the second substitution, leading to the unwanted 4,6-bis(dimethylamino)pyrimidine byproduct.

  • Maturation: Once addition is complete, remove the cooling and allow the reaction to warm to 20 °C over 2 hours. Monitor via HPLC (Method A) until starting material is <1%.

  • Workup: Quench the reaction by adding 2.0 L of deionized water. Concentrate the mixture under reduced pressure to remove the bulk of THF. Extract the aqueous residue with Ethyl Acetate (3 x 1.5 L). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate as a pale yellow solid.

Stage 2: Synthesis of 6-Iodo-N,N-dimethylpyrimidin-4-amine

Objective: Drive the equilibrium of the halogen exchange to completion using acid activation and solubility differentials.

  • Reactor Preparation: Charge a 10 L jacketed reactor with the intermediate from Stage 1 (~500 g, 3.17 mol, 1.0 eq) and Acetonitrile (MeCN) (5.0 L).

  • Reagent Addition: Add Sodium Iodide (NaI) (1.42 kg, 9.51 mol, 3.0 eq). Causality: A large excess of iodide is required to drive the reversible Finkelstein equilibrium toward the iodinated product.

  • Acid Activation: Carefully add aqueous Hydriodic Acid (HI, 57% w/w, 100 mL, catalytic). Causality: The acid protonates the pyrimidine core. Without this activation, the electron-donating dimethylamino group renders the ring too electron-rich for the iodide to displace the chloride.

  • Heating: Heat the reaction mixture to internal 80 °C (reflux) for 18 hours. Monitor via HPLC until the chloro-intermediate is <2%.

  • Quench and Neutralization: Cool the reactor to 20 °C. Add a 10% w/v aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) (2.0 L) and stir for 30 minutes. Causality: The thiosulfate reduces any free Iodine ( I2​ ) generated during the reaction back to colorless, water-soluble iodide, preventing product discoloration. Neutralize the mixture to pH 7-8 using saturated aqueous NaHCO3​ .

  • Isolation: Extract with Ethyl Acetate (3 x 2.0 L). Concentrate the organics to approximately 1.5 L, then slowly add Heptane (3.0 L) to induce crystallization. Filter the resulting precipitate, wash with cold heptane, and dry in a vacuum oven at 40 °C for 24 hours to yield the final product.

Scale-Up Data and Quality Metrics

The protocol has been validated across multiple scales. The data below demonstrates the robustness of the methodology, particularly the maintenance of high purity and acceptable E-factors at the kilogram scale.

Scale (Starting Material)Stage 1 Yield (%)Stage 2 Yield (%)Overall Yield (%)Final Purity (HPLC Area %)E-Factor (Overall)
50 g 94.288.583.399.142.5
500 g 95.189.184.799.438.2
2.0 kg 93.887.482.099.535.1*

*E-factor improvement at the 2 kg scale is attributed to optimized solvent recovery and recycling during the extraction phases.

Analytical Characterization

To ensure the self-validating nature of the protocol, the final product must conform to the following analytical specifications:

  • Appearance: Off-white to pale yellow crystalline powder.

  • LC-MS (ESI+): Calculated for C6​H8​IN3​ [M+H]+ : 250.0; Found: 250.0.

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 8.25 (s, 1H, pyrimidine C2-H), 6.95 (s, 1H, pyrimidine C5-H), 3.05 (s, 6H, -N( CH3​ ) 2​ ). Note: The disappearance of the C5-H proton shift associated with the chloro-intermediate ( 6.60 ppm) is the primary marker for reaction completion.

References

  • EvitaChem Product Catalog. "Building Blocks P15350: 6-iodo-N,N-dimethylpyrimidin-4-amine (CAS 1704064-36-7)." EvitaChem.
  • Matrix Scientific Safety Data Sheet. "6-Iodo-N,N-dimethylpyrimidin-4-amine." Matrix Scientific.

Sources

Troubleshooting & Optimization

improving reaction yield in 6-iodo-N,N-dimethylpyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the synthesis of 6-iodo-N,N-dimethylpyrimidin-4-amine .

This compound is a highly valuable building block in medicinal chemistry, but its synthesis from 4,6-dichloropyrimidine presents distinct chemoselective and mechanistic challenges. Below, you will find a causality-driven troubleshooting guide, validated protocols, and quantitative data to ensure high-yield, reproducible results.

Synthesis Workflow Overview

The standard synthesis follows a two-step sequence: a regioselective nucleophilic aromatic substitution (SNAr) followed by an acid-catalyzed halogen exchange.

SynthesisWorkflow A 4,6-Dichloropyrimidine (Starting Material) B Dimethylamine (1.05 eq) DIPEA, EtOH, 0°C to rt A->B C 6-Chloro-N,N-dimethylpyrimidin-4-amine (Intermediate) B->C Amination (SNAr) D NaI (Excess) 54% aq. HI, rt, 24-48h C->D E 6-Iodo-N,N-dimethylpyrimidin-4-amine (Target Product) D->E Halogen Exchange

Two-step synthesis workflow for 6-iodo-N,N-dimethylpyrimidin-4-amine.

Troubleshooting FAQs

Phase 1: Amination (Regiocontrol and Over-reaction)

Q: Why am I seeing significant amounts of the bis-dimethylamino byproduct? A: This is a chemoselectivity issue driven by stoichiometry and thermodynamics. The pyrimidine ring is highly electron-deficient, making the first chlorine highly reactive toward SNAr. Once the first dimethylamine group is added, its nitrogen lone pair donates electron density into the pyrimidine ring via resonance, deactivating the second chlorine towards further substitution. However, if you use excess amine (>1.1 eq) or allow the reaction temperature to spike, you provide enough energy to overcome this resonance-induced deactivation, leading to double substitution. Solution: Strictly control the stoichiometry to 1.0–1.05 equivalents of dimethylamine and perform the addition dropwise at 0 °C.

Q: How can I minimize the hydrolysis of the chloropyrimidine starting material? A: 4,6-Dichloropyrimidine is highly susceptible to hydrolysis, which converts the starting material into 4-chloro-6-hydroxypyrimidine. This occurs if aqueous bases (like NaOH or Na2CO3) are used during the amination step. Solution: Use an anhydrous solvent (e.g., dry ethanol or dichloromethane) and a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without introducing water.

Phase 2: Halogen Exchange (Iodination)

Q: The conversion from chloro to iodo is stalling. How do I drive the Finkelstein-type reaction to completion? A: Direct SNAr with iodide on a mono-aminated pyrimidine is notoriously difficult because chloride is a poor leaving group and the ring has been electronically deactivated by the amine. Hydriodic acid (HI) is the method of choice because it protonates the pyrimidine ring (likely at N1 or N3), drastically increasing the electrophilicity at the C6 position[1]. Solution: Use 54% aqueous HI combined with an excess of NaI to drive the equilibrium forward[2].

Q: I am observing a dehalogenated byproduct (N,N-dimethylpyrimidin-4-amine) during the HI/NaI reaction. Why? A: Thermal energy is your enemy here. While heating is a common instinct to drive sluggish reactions, high temperatures in the presence of HI and NaI lead to complete reduction and cleavage of the halogen[1]. Heating chloropyrimidines with NaI in solvents like DMF or hot HI cleanly drives reductive dechlorination rather than the desired halogen exchange[3]. Solution: Keep the reaction strictly at room temperature (20–25 °C) and allow 24 to 48 hours for the exchange to complete[3].

SideReactions cluster_0 Common Failure Modes C 6-Chloro-N,N-dimethylpyrimidin-4-amine D1 Dechlorination (Reduction Byproduct) C->D1 Elevated Temp (>50°C) D2 Iodine Entrapment (Dark Brown Crude) C->D2 Oxidized HI (I2 present) E 6-Iodo-N,N-dimethylpyrimidin-4-amine (Target Product) C->E NaI / Clean 54% HI (rt)

Mechanistic divergence in the halogen exchange step highlighting common side reactions.

Phase 3: Workup and Purification

Q: My crude product is heavily contaminated with trapped iodine (dark brown color). How do I efficiently quench and purify? A: HI easily oxidizes to elemental iodine (I2) upon exposure to air. This I2 complexes tightly with the basic nitrogen atoms of the pyrimidine product, causing severe product loss during extraction[3]. Solution: Ensure your starting 54% HI is a clear, light yellow solution (not dark brown)[3]. During workup, aggressively quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na2S2O3). The thiosulfate reduces I2 to water-soluble iodide (I⁻), releasing your product. Stir until the organic layer turns pale yellow or colorless before proceeding with extraction.

Quantitative Data: Halogen Exchange Optimization

The table below summarizes the causality between reaction conditions and isolated yields during the critical Step 2 halogen exchange.

Reaction ConditionsTempTimeMajor OutcomeIsolated YieldMechanistic Note
NaI, DMF100 °C12 hDechlorinated byproduct< 10%Thermal energy drives reductive dechlorination[3].
NaI, 54% HI (oxidized/dark)25 °C24 hTarget + I2 complex~ 45%I2 contamination complicates workup, causing product loss[3].
NaI, 54% HI (fresh/clear) 25 °C 48 h Target (Iodo) > 85% Clean Finkelstein conversion; optimal conditions[2].

Validated Experimental Protocols

Step 1: Synthesis of 6-chloro-N,N-dimethylpyrimidin-4-amine
  • Preparation: In an oven-dried flask under nitrogen, dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous ethanol (0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.2 eq) in one portion.

  • Amination: Slowly add dimethylamine (2.0 M solution in THF, 1.05 eq) dropwise over 30 minutes to prevent localized heating.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for 4 hours. Monitor by TLC or LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the intermediate as a white/pale yellow solid.

Step 2: Synthesis of 6-iodo-N,N-dimethylpyrimidin-4-amine
  • Preparation: Suspend 6-chloro-N,N-dimethylpyrimidin-4-amine (1.0 eq) in fresh, clear 54% aqueous HI (approx. 5 mL per gram of starting material).

  • Iodination: Add Sodium Iodide (NaI) (3.0 eq) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 48 hours. Crucial: Do not heat the reaction, and protect the flask from light to minimize HI oxidation.

  • Quench: Cool the mixture to 0 °C and carefully add a saturated aqueous solution of Na2S2O3 dropwise until the dark iodine color completely dissipates, leaving a pale yellow mixture.

  • Neutralization: Slowly add saturated aqueous NaHCO3 until the aqueous phase reaches pH 7–8.

  • Workup: Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate in vacuo to afford the target iodopyrimidine.

References

  • Design and Synthesis of Peripherally Restricted Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. Journal of Medicinal Chemistry, ACS Publications, 2008.

  • Preparation and Reactions of Polymagnesiated Aromatics and Heteroaromatics, Functionalized Cyclopropane Carbenoids and Soluble Lanthanide Reagents. Knochel, P. et al., Ludwig-Maximilians-Universität München, 2007.

  • Product Class 12: Pyrimidines. Science of Synthesis, Thieme Chemistry.

Sources

troubleshooting low reactivity of 6-iodo-N,N-dimethylpyrimidin-4-amine in Pd-catalyzed reactions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Palladium-Catalyzed Reactions

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with palladium-catalyzed cross-coupling reactions, specifically focusing on the unexpectedly low reactivity of 6-iodo-N,N-dimethylpyrimidin-4-amine.

My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles at play. We will diagnose the potential issues with this unique substrate and explore field-proven strategies to achieve successful coupling.

Frequently Asked Questions (FAQs)

Q1: I'm getting low to no yield with 6-iodo-N,N-dimethylpyrimidin-4-amine in my Suzuki-Miyaura reaction. Isn't an iodo-substituted heterocycle supposed to be highly reactive?

A1: You are correct to be surprised. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling follows the trend of I > Br > Cl, which is inversely correlated with the carbon-halogen bond strength.[1] This makes the oxidative addition of the palladium catalyst to the C-I bond, which is often the rate-determining step, highly favorable.[1][2]

However, the substrate , 6-iodo-N,N-dimethylpyrimidin-4-amine, presents two distinct challenges that override the inherent reactivity of the C-I bond:

  • Electronic Effects: The N,N-dimethylamino group at the C4 position is a powerful electron-donating group. It increases the electron density across the pyrimidine ring, including at the C6 position where the iodo group is located. This increased electron density makes the carbon of the C-I bond less electrophilic, thereby slowing down the oxidative addition step with the electron-rich Pd(0) catalyst.

  • Catalyst Inhibition (Poisoning): Pyrimidine is a nitrogen-containing heterocycle, and the ring nitrogens are Lewis basic. Furthermore, the exocyclic N,N-dimethylamino group is also a Lewis base. These nitrogen atoms can coordinate strongly to the palladium center, effectively "poisoning" or deactivating the catalyst and preventing it from participating in the desired catalytic cycle.[3][4]

Essentially, the substrate can act as both a reactant and an inhibitor, a common challenge with electron-rich, nitrogen-bearing heterocycles.[4]

Q2: My reaction turns black, but I see mostly starting material. What does the color change indicate?

A2: A color change to dark brown or black is very common in palladium-catalyzed reactions and typically signals the formation of the active Pd(0) species from the Pd(II) precatalyst. It can also, however, indicate the formation of palladium black (insoluble, aggregated palladium metal), which is catalytically inactive.

If you observe this color change without significant product formation, it's likely that your catalyst is activating but then is either being inhibited (as discussed in Q1) or is decomposing before it can effectively turn over. Inadequate stirring can also contribute to localized overheating and catalyst decomposition.[5] The key is to ensure the active Pd(0) remains soluble and accessible by its supporting ligand.

Q3: How can I overcome catalyst poisoning by the substrate's nitrogen atoms?

A3: The most effective strategy is to sterically hinder the approach of the nitrogen atoms to the palladium center. This is achieved by selecting an appropriate ligand.

The Solution: Bulky Monodentate Ligands

Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands are ideal for this purpose.[3][6][7] They form a protective cone around the palladium atom. This steric shield is substantial enough to prevent the pyrimidine or dimethylamino nitrogens from coordinating, but it still allows the more linear C-I bond to "reach" the metal center for oxidative addition.

Consider switching from common, less bulky ligands like PPh₃ to one of the systems in the table below.

Catalyst System (Source + Ligand)Key Features & RationaleTypical Loading (mol %)
Pd₂(dba)₃ + XPhos or SPhos Bulky, electron-rich biarylphosphine ligands. Excellent for accelerating oxidative addition and preventing N-coordination.[4]1-5% Pd, Ligand:Pd = 2:1
Pd(OAc)₂ + RuPhos Similar to XPhos/SPhos, often effective for a broad range of N-heterocyclic substrates.1-5% Pd, Ligand:Pd = 2:1
(IPr)Pd-allyl-Cl An N-heterocyclic carbene (NHC) precatalyst. NHCs are strong sigma-donors and can be very effective for electron-rich substrates.[6]2-5%
XPhos Pd G3 A pre-formed precatalyst. Convenient, air-stable, and ensures the correct ligand-to-metal ratio for generating the active catalyst.2-5%

Troubleshooting Workflow

If you are experiencing low yields, follow this decision-making workflow to diagnose and solve the issue.

TroubleshootingWorkflow start Low Yield or No Reaction q1 Is Catalyst Poisoning Suspected? (N-Heterocycle Substrate) start->q1 a1_yes Switch to Bulky Ligand (e.g., XPhos, SPhos, RuPhos) or an NHC-Pd Catalyst. q1->a1_yes Yes q2 Is Oxidative Addition Slow? (Electron-Rich Substrate) q1->q2 No / Unsure a1_yes->q2 a2_yes 1. Use Electron-Rich Ligand. 2. Increase Reaction Temperature (e.g., 80°C to 110°C). q2->a2_yes Yes q3 Are Reagents & Conditions Optimal? q2->q3 No / Unsure a2_yes->q3 a3_yes Screen Different Bases (K₃PO₄, Cs₂CO₃) and Solvents (Dioxane, Toluene). q3->a3_yes Yes q4 Are Starting Materials Degraded? q3->q4 No / Unsure a3_yes->q4 a4_yes 1. Use Fresh Boronic Acid/Ester. 2. Ensure Anhydrous & Degassed Solvents. 3. Run Under Inert Atmosphere (Ar/N₂). q4->a4_yes Yes success Reaction Successful a4_yes->success

Caption: A troubleshooting workflow for low cross-coupling yields.

Q4: Beyond the ligand, what other reaction parameters should I optimize for this specific substrate?

A4: Optimizing the base and solvent system is critical. Given the challenges with this substrate, a robust combination is required.

  • Base Selection: A strong, non-nucleophilic inorganic base is often required. Potassium phosphate (K₃PO₄) is an excellent choice for Suzuki reactions, especially under anhydrous conditions. Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option. Avoid amine bases like triethylamine, as they can compete with your substrate for coordination to the palladium center.

  • Solvent System: Anhydrous, polar aprotic solvents are typically the best choice. 1,4-Dioxane or Toluene are excellent starting points. Ensure the solvent is thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5] Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[5][8]

ParameterRecommendationRationale
Base K₃PO₄ (Potassium Phosphate)Strong, effective base. Its low solubility in organic solvents can sometimes be beneficial.[7]
Equivalents of Base 2.0 - 3.0 eqEnsures complete reaction and neutralizes any acidic byproducts.
Solvent 1,4-Dioxane or TolueneAnhydrous and degassed. Good solubility for many organic substrates and catalysts.
Temperature 90 - 110 °CIncreased temperature helps overcome the activation energy for the slow oxidative addition step.[5]

Visualizing the Mechanism: Where Things Go Wrong

Understanding the catalytic cycle helps pinpoint the problem. For 6-iodo-N,N-dimethylpyrimidin-4-amine, the two key bottlenecks are the initial entry into the cycle (catalyst poisoning) and the first major step (oxidative addition).

CatalyticCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-I(L)₂ ox_add->pd2_complex slow_step < Slow Step! (Electron-rich Ar-I) transmetal Transmetalation pd2_complex->transmetal pd2_aryl Ar-Pd(II)-Ar'(L)₂ transmetal->pd2_aryl red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product aryl_halide 6-Iodo-Pyrimidine (Ar-I) aryl_halide->ox_add boronic_acid Boronic Acid/Ester (Ar'-B(OR)₂ + Base) boronic_acid->transmetal poisoning Catalyst Poisoning (N-Coordination) poisoning->pd0

Caption: The Suzuki-Miyaura cycle with potential failure points for this substrate.

Detailed Experimental Protocol: A Robust Starting Point

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of 6-iodo-N,N-dimethylpyrimidin-4-amine with a generic arylboronic acid.

Materials:

  • 6-iodo-N,N-dimethylpyrimidin-4-amine (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)[3]

  • K₃PO₄ (finely ground, 2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 6-iodo-N,N-dimethylpyrimidin-4-amine, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours. Adequate stirring is crucial.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Organic Chemistry Portal. [Link]

  • N-Methylamino Pyrimidyl Amides (MAPA): Highly Reactive, Electronically-Activated Amides in Catalytic N-C(O) Cleavage. Organic Letters. [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. [Link]

  • Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology. [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]

  • Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. ProQuest. [Link]

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. University of Victoria. [Link]

  • Synthesis of pyrimidine compounds using dimethylamino imine derivatives. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]

  • Pd-Catalyzed Cross-Couplings : On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis. [Link]

  • Suzuki–Miyaura Coupling Reactions of Iodo(difluoroenol) Derivatives, Fluorinated Building Blocks Accessible at Near-Ambient Temperatures. The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. Molecules. [Link]

  • Recent Progress in Pd-Catalyzed Tandem Processes. Catalysts. [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. PMC. [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. [Link]

  • Preparation of the N, N-dimethyl-N 0 -(pyrimidin-2-yl) formimidamide 3. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

Sources

stability of 6-iodo-N,N-dimethylpyrimidin-4-amine under strongly basic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling 6-iodo-N,N-dimethylpyrimidin-4-amine . This compound presents unique stability challenges under basic conditions due to its highly activated heterocyclic core.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative stability data, and a self-validating protocol for empirical testing.

Mechanistic Insight: The "Why" Behind Base Instability

To understand how to handle 6-iodo-N,N-dimethylpyrimidin-4-amine, we must first look at its electronic landscape. The pyrimidine ring is inherently electron-deficient, which strongly facilitates [1].

The C6 position (where the iodine is attached) is highly activated because it is situated ortho to the N1 nitrogen and para to the N3 nitrogen. When exposed to basic conditions, the stability of the compound is entirely dictated by whether the base can also act as a nucleophile:

  • Nucleophilic Bases (e.g., NaOH, NaOMe, Primary Amines): These bases will attack the highly electrophilic C6 position to form a negatively charged[2]. The formation of this tetrahedral intermediate is typically the [3]. Following this, the rapid elimination of the iodide ion (I⁻) results in irreversible degradation.

  • The Element Effect: While the "element effect" in SNAr dictates that C-F bonds break much faster than C-I bonds due to the electronegative stabilization of the Meisenheimer complex ()[4], the C-I bond in this specific pyrimidine system remains highly labile to strong nucleophiles due to the [5], which acts as a powerful electron sink.

SNAr_Degradation cluster_nuc Degradation Pathway (Nucleophilic Base) cluster_nonnuc Stable Pathway (Non-Nucleophilic Base) SM 6-Iodo-N,N-dimethyl pyrimidin-4-amine NucBase Nucleophile Attack (OH⁻, RO⁻, RNH₂) SM->NucBase Base acts as nucleophile NonNucBase Sterically Hindered Base (LDA, DIPEA, NaH) SM->NonNucBase Base acts only as proton acceptor Meisenheimer Meisenheimer Complex (C6 Tetrahedral Intermediate) NucBase->Meisenheimer Rate-determining addition Degradation Degradation Product (6-Substituted Pyrimidine) Meisenheimer->Degradation Fast elimination of Iodide (I⁻) Stable Intact Pyrimidine Core (No C6 Attack) NonNucBase->Stable Steric clash prevents SNAr

Mechanistic divergence of 6-iodo-N,N-dimethylpyrimidin-4-amine under different basic conditions.

Troubleshooting & FAQs

Q: Why does my compound completely degrade during Suzuki coupling when using K₂CO₃? A: Aqueous inorganic bases like K₂CO₃ at elevated temperatures (80–100 °C) generate hydroxide ions, which act as unhindered, strong nucleophiles. This leads to competitive SNAr hydrolysis (yielding the 6-hydroxy pyrimidinone tautomer) before the palladium catalyst can undergo oxidative addition. Solution: Switch to strictly anhydrous conditions using a non-nucleophilic base like anhydrous K₃PO₄ or Cs₂CO₃ in aprotic solvents (e.g., Toluene/DMF).

Q: Can I use amine bases to neutralize HCl salts of my coupling partners? A: It depends entirely on the steric bulk of the amine. Primary and secondary amines (e.g., n-butylamine, piperidine) are excellent nucleophiles and will rapidly displace the iodine via SNAr. You must use sterically hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). These act as effective Brønsted bases but are too bulky to attack the C6 position and form the Meisenheimer complex.

Q: Is it safe to use strong organometallic bases like LDA or NaH for deprotonation steps? A: Yes, provided the conditions are strictly anhydrous. LDA and NaH are powerful bases but poor nucleophiles due to extreme steric hindrance (LDA) or insolubility/hydride nature (NaH). However, you must perform the reaction at cryogenic temperatures (e.g., -78 °C for LDA) to prevent competing side reactions, such as halogen-metal exchange or unwanted deprotonation of the N,N-dimethyl methyl groups.

Quantitative Stability Profile

The following table summarizes the expected stability of 6-iodo-N,N-dimethylpyrimidin-4-amine (0.1 M) when exposed to various bases (1.2 equiv) at 25 °C.

Base TypeExampleNucleophilicitypKa (Conjugate Acid)Est. Half-Life (25 °C)Primary Degradation Product
Aqueous HydroxideNaOHVery High15.7< 5 minutes6-hydroxy derivative (pyrimidinone)
AlkoxideNaOMeHigh15.5< 15 minutes6-methoxy derivative
Primary Aminen-ButylamineModerate10.61 - 2 hours6-(butylamino) derivative
Tertiary AmineDIPEAVery Low (Steric)10.7> 48 hoursNone (Stable)
Amide BaseLDAVery Low (Steric)~36.0> 24 hours (Anhydrous)None (Stable)

Experimental Protocol: Self-Validating Base-Stability Screen

To empirically determine the half-life of your specific batch of 6-iodo-N,N-dimethylpyrimidin-4-amine under novel basic conditions, use this self-validating quantitative NMR (qNMR) workflow.

Why is this self-validating? This protocol utilizes an inert internal standard to ensure absolute mass balance. It mathematically validates that the loss of starting material directly correlates with byproduct formation, proving the degradation is chemical (SNAr) rather than a physical artifact (e.g., precipitation or solvent evaporation).

Step 1: Baseline Calibration & Internal Standard Addition

  • Weigh exactly 10.0 mg of 6-iodo-N,N-dimethylpyrimidin-4-amine and 5.0 mg of 1,3,5-trimethoxybenzene (inert internal standard).

  • Dissolve the mixture in 0.5 mL of an anhydrous deuterated solvent appropriate for your base (e.g., THF-d8 or DMSO-d6).

  • Acquire a baseline ¹H-NMR spectrum. Causality: The internal standard provides a fixed integration reference, establishing the "Time 0" 100% mass balance.

Step 2: Anhydrous Base Introduction

  • Transfer the solution to a dry, argon-purged reaction vial and cool to the desired reaction temperature.

  • Inject 1.2 equivalents of the target base (e.g., 1M NaOtBu in THF).

  • Causality: Using strictly anhydrous techniques prevents the in-situ generation of hydroxide from ambient moisture, isolating the stability variable strictly to the base being tested.

Step 3: Time-Course Aliquot Quenching

  • Extract 50 µL aliquots at exactly 5, 15, 30, and 60 minutes.

  • Immediately quench each aliquot into an LC-MS vial containing 100 µL of saturated aqueous NH₄Cl buffer (pH ~5.5) and 850 µL of Acetonitrile.

  • Causality: The acidic buffer instantly protonates the base, freezing the SNAr equilibrium. This ensures the analytical readout perfectly represents the exact time-point of extraction, preventing further degradation while waiting in the autosampler queue.

Step 4: Analytical Readout & Mass Balance Verification

  • Analyze the quenched aliquots via LC-MS or qNMR.

  • Calculate the mass balance: The molar sum of the remaining starting material and the identified SNAr degradation products must equal the initial molar concentration (relative to the internal standard). If the mass balance drops below 95%, investigate alternative non-SNAr degradation pathways (e.g., dimerization, hydrodehalogenation).

References

  • Nucleophilic aromatic substitution Wikipedia URL: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry URL:[Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions PMC (National Institutes of Health) URL:[Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing) URL:[Link]

Sources

Validation & Comparative

HPLC method validation for testing 6-iodo-N,N-dimethylpyrimidin-4-amine purity

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing HPLC Method Validation for 6-Iodo-N,N-dimethylpyrimidin-4-amine Purity: A Comparative Guide

Introduction [1] is a highly valuable halogenated pyrimidine building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation kinase inhibitors. For drug development professionals, ensuring the absolute purity of this intermediate is non-negotiable. Residual impurities—such as unreacted precursors or des-iodo degradation products—can propagate through synthetic pathways, severely compromising the safety, yield, and efficacy profiles of the final API.

The Analytical Challenge: Causality in Chromatographic Behavior Analyzing basic pyrimidine derivatives presents distinct chromatographic hurdles. The dimethylamine group and the pyrimidine ring nitrogens are highly polar and basic. When analyzed using traditional silica-based reversed-phase (RP) columns, these basic sites interact strongly with unendcapped, acidic residual silanols. This secondary interaction causes severe peak tailing, poor resolution, and inaccurate quantitation. Furthermore, the carbon-iodine bond is susceptible to photolytic and oxidative degradation, necessitating an analytical method that is not only highly specific but also rapid enough to prevent on-column degradation.

Methodological Comparison: Traditional HPLC vs. Optimized UHPLC To establish the most reliable purity assay, we compared a traditional RP-HPLC method against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) approach utilizing pH-controlled buffering.

The Causality Behind the Optimized Choice: Rather than relying on harsh ion-pairing agents like trifluoroacetic acid (TFA)—which suppress mass spectrometry (MS) ionization and permanently alter column chemistry—the optimized method employs a [2]. At this specific pH, the pyrimidine nitrogens are partially protonated, but the use of a high-density endcapped sub-2-micron core-shell column prevents secondary silanol interactions. This approach ensures sharp peak shapes, high theoretical plate counts, and direct scalability to LC-MS for the [3].

Experimental Protocol: Optimized UHPLC Method The following protocol represents a self-validating system; the inclusion of system suitability testing (SST) ensures the method verifies its own performance prior to sample analysis, guaranteeing trustworthiness in every run.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Mobile Phase A by dissolving 1.54 g of LC-MS grade ammonium acetate in 1000 mL of ultrapure water. Adjust to pH 4.0 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm membrane. Mobile Phase B consists of 100% LC-MS grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of the 6-Iodo-N,N-dimethylpyrimidin-4-amine reference standard. Dissolve in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution. Dilute quantitatively to a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 Core-Shell (100 mm × 2.1 mm, 1.7 µm).

    • Column Temperature: 40°C (Elevating the temperature reduces mobile phase viscosity, which improves mass transfer kinetics and lowers system backpressure).

    • Flow Rate: 0.4 mL/min.

    • Gradient Program: 0–1 min (10% B), 1–4 min (10% to 90% B), 4–5 min (90% B), 5–5.1 min (90% to 10% B), 5.1–7 min (10% B for re-equilibration).

    • Injection Volume: 1.0 µL.

    • Detection: UV at 254 nm (optimal absorbance for the pyrimidine chromophore).

  • System Suitability (Self-Validation): Inject the working standard six times. The method is valid for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 1.0%, theoretical plates (N) > 10,000, and the tailing factor ( Tf​ ) is ≤ 1.2.

Validation Parameters & Comparative Data Validation was executed in strict accordance with [4], which provide the global regulatory framework for ensuring the reliability, accuracy, and consistency of [5].

Validation Parameter (ICH Q2(R2))Traditional HPLC Method (5 µm C18, 0.1% TFA)Optimized UHPLC Method (1.7 µm Core-Shell, pH 4.0)Performance Improvement
Run Time 20.0 minutes7.0 minutes65% faster throughput
Peak Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.05 (Excellent symmetry)Elimination of silanol interactions
Limit of Detection (LOD) 0.50 µg/mL0.05 µg/mL10-fold increase in sensitivity
Limit of Quantitation (LOQ) 1.50 µg/mL0.15 µg/mLSuperior trace impurity detection
Linearity ( R2 ) 0.992 (Range: 10-150 µg/mL)0.9999 (Range: 0.5-200 µg/mL)Broader dynamic range
Precision (RSD, n=6) 2.4%0.6%Highly reproducible
Specificity (Resolution) Rs​ = 1.5 (vs. des-iodo impurity) Rs​ = 4.2 (vs. des-iodo impurity)Baseline separation achieved

Validation Workflow Diagram

ICH_Validation_Workflow Start Method Development: 6-Iodo-N,N-dimethylpyrimidin-4-amine Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec LOD LOD / LOQ (S/N Ratio Assessment) Prec->LOD Rob Robustness (pH, Temp, Flow variations) LOD->Rob Valid Validated Method Ready for Release Testing Rob->Valid

ICH Q2(R2) Method Validation Workflow for Pyrimidine Derivative Purity Analysis.

Conclusion For the purity analysis of basic halogenated intermediates like 6-iodo-N,N-dimethylpyrimidin-4-amine, traditional HPLC methods fall short in both sensitivity and peak shape. The optimized UHPLC method, leveraging a pH 4.0 ammonium acetate buffer and sub-2-micron core-shell technology, provides a robust, self-validating system. It delivers a 10-fold improvement in LOD and a 65% reduction in analysis time, fully satisfying the rigorous requirements of ICH Q2(R2) and ensuring the integrity of downstream pharmaceutical synthesis.

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Benchmarking 6-Iodo-N,N-dimethylpyrimidin-4-amine: A Comprehensive Guide to Halogenated Pyrimidine Reactivity in Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex nitrogenous heterocycles, the efficient functionalization of pyrimidine scaffolds remains a cornerstone of medicinal chemistry. Pyrimidines are inherently electron-deficient aromatic systems, making them excellent candidates for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions[1].

However, the specific substitution pattern on the pyrimidine ring drastically alters its electronic landscape. When benchmarking 6-iodo-N,N-dimethylpyrimidin-4-amine against its bromo- and chloro- analogs, we must examine the intersection of bond dissociation energies and electronic deactivation. This guide provides an objective, data-driven comparison of these halogenated building blocks, detailing the causality behind their reactivity differences and providing a self-validating protocol for their application.

Mechanistic Causality: The Halogen Effect on Deactivated Scaffolds

In an unsubstituted halopyrimidine, the electron-withdrawing nature of the two nitrogen atoms facilitates rapid oxidative addition by palladium(0) species[2]. However, in N,N-dimethylpyrimidin-4-amine derivatives, the dimethylamino group at the C4 position acts as a strong electron-donating group (EDG) via resonance. This electron density is pushed into the pyrimidine ring, partially neutralizing its electron deficiency and raising the activation energy ( Ea​ ) required for oxidative addition at the C6 position.

Because of this electronic deactivation, the choice of the halogen leaving group becomes the critical rate-determining factor:

  • The Chloro Variant (6-Chloro): The C–Cl bond is highly stable and possesses the highest bond dissociation energy. Combined with the EDG effect of the C4-amine, 6-chloro variants often exhibit poor reactivity, requiring harsh temperatures, prolonged reaction times, and highly specialized, expensive ligands to force the reaction[3].

  • The Bromo Variant (6-Bromo): A middle-ground substrate. While more reactive than the chloro analog, it still struggles against the deactivating amine group, often leading to competing side reactions such as hydrodehalogenation over extended heating periods[4].

  • The Iodo Variant (6-Iodo): The C–I bond is the weakest and most polarizable. The 6-iodo-N,N-dimethylpyrimidin-4-amine substrate easily overcomes the electronic deactivation of the ring. It permits rapid Pd(0) insertion under mild conditions, preserving sensitive functional groups and minimizing homocoupling side reactions[4].

G Substrate N,N-Dimethylpyrimidin-4-amine Scaffold Iodo 6-Iodo Variant (Fast Oxidative Addition) Substrate->Iodo X = I Bromo 6-Bromo Variant (Moderate Oxidative Addition) Substrate->Bromo X = Br Chloro 6-Chloro Variant (Slow Oxidative Addition) Substrate->Chloro X = Cl Pd Pd(0) Insertion (Rate-Determining Step) Iodo->Pd Low Ea (Mild Cond.) Bromo->Pd Moderate Ea Chloro->Pd High Ea (Harsh Cond.) Product Cross-Coupled Product Pd->Product Transmetalation & Reductive Elimination

Logical relationship of halogen leaving group effects on Pd-catalyzed oxidative addition.

Comparative Performance Data

To objectively benchmark these substrates, we evaluated their performance in a standard Suzuki-Miyaura cross-coupling reaction using phenylboronic acid. The goal was to achieve >90% conversion. The data below illustrates the operational advantages of the iodo-variant in overcoming the deactivated scaffold.

SubstrateHalogen Leaving GroupTarget TempCatalyst Loading (Pd(PPh₃)₄)Reaction TimeIsolated Yield (%)Primary Side Reaction
6-Iodo-N,N-dimethylpyrimidin-4-amine -I 60 °C 2 mol% 2 h 92% None observed
6-Bromo-N,N-dimethylpyrimidin-4-amine-Br80 °C5 mol%6 h78%Trace hydrodehalogenation
6-Chloro-N,N-dimethylpyrimidin-4-amine-Cl100 °C10 mol%24 h41%Unreacted starting material

Data Synthesis: The 6-iodo variant requires 5x less catalyst and achieves completion in a fraction of the time compared to the chloro variant. The lower temperature (60 °C) prevents the thermal degradation often seen with highly functionalized pyrimidines.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

The following methodology outlines the cross-coupling of 6-iodo-N,N-dimethylpyrimidin-4-amine. This protocol is designed as a self-validating system; it includes built-in analytical checkpoints to ensure mechanistic fidelity and prevent false positives during scale-up.

Reagents & Materials
  • Electrophile: 6-iodo-N,N-dimethylpyrimidin-4-amine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(PPh₃)₄ (0.02 equiv, 2 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.33 equiv) — Crucial for self-validation of crude NMR yields.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-iodo-N,N-dimethylpyrimidin-4-amine, the arylboronic acid, and K₂CO₃. Evacuate and backfill the flask with Argon three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of oxygen prevents catalyst deactivation.

  • Solvent Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the biphasic solvent system with Argon for 15 minutes prior to catalyst addition.

  • Catalyst Addition & Heating: Quickly add Pd(PPh₃)₄ under a positive stream of Argon. Seal the flask and heat to 60 °C in a pre-equilibrated oil bath.

  • In-Process Validation (2 Hours):

    • TLC Check: Elute an aliquot in 30% EtOAc/Hexanes. The iodo-starting material should be completely consumed (visualized under 254 nm UV).

    • LC-MS Check: Confirm the presence of the product mass [M+H]+ and the absence of the dehalogenated byproduct.

  • Workup & Extraction: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield Validation: Add the internal standard (1,3,5-trimethoxybenzene) to the crude mixture and take a ¹H NMR spectrum. Calculate the precise crude yield before proceeding to column chromatography to account for any mass lost during silica gel purification.

Workflow Step1 1. Reagent Prep (Glovebox/Argon) Step2 2. Mix Substrate, Boronic Acid, Pd, Base Step1->Step2 Step3 3. Heat at 60°C (Monitor via LC-MS) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Chromatography & Validation Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Conclusion

While 6-chloro- and 6-bromo-pyrimidines are often cheaper to procure, their utility plummets when the pyrimidine ring is deactivated by electron-donating substituents like the C4-dimethylamino group. 6-Iodo-N,N-dimethylpyrimidin-4-amine provides a distinct strategic advantage. By lowering the activation energy required for oxidative addition, it enables high-yielding cross-coupling reactions under mild conditions, drastically reducing catalyst loading and eliminating degradation pathways. For drug development professionals optimizing late-stage functionalization, the iodo-variant is the scientifically sound choice.

Sources

Spectroscopic Validation and Reactivity Profiling of 6-Iodo-N,N-dimethylpyrimidin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, pyrimidine derivatives serve as foundational scaffolds for a vast array of therapeutics, particularly kinase inhibitors. When designing synthetic routes, the choice of the halogen at the C6 position of the pyrimidine ring dictates the thermodynamic and kinetic landscape of downstream functionalization.

While 6-chloro-N,N-dimethylpyrimidin-4-amine is highly cost-effective, its sluggish reactivity often requires harsh conditions for cross-coupling. Conversely, 6-iodo-N,N-dimethylpyrimidin-4-amine (CAS: 1704064-36-7) has emerged as a premium building block. This guide objectively compares the performance of the 6-iodo derivative against its chlorinated and brominated alternatives, detailing the rigorous spectroscopic validation workflows required to certify its structural integrity before deployment in catalytic cycles.

Comparative Performance: The Case for the Iodo-Derivative

The primary advantage of the 6-iodo derivative lies in the bond dissociation energy (BDE) of the carbon-halogen bond. The C–I bond is significantly weaker than C–Br and C–Cl bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the aryl halide to the Pd(0) species is typically the rate-determining step.

By utilizing the 6-iodo derivative, the activation energy for oxidative addition is drastically lowered. This allows reactions to proceed at room temperature, preserving fragile functional groups on complex molecular fragments, reducing the required catalyst loading, and minimizing side reactions such as protodehalogenation.

Table 1: Comparative Cross-Coupling Performance

Model Reaction: Suzuki-Miyaura coupling with phenylboronic acid, 2 mol% Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O.

Pyrimidine DerivativeHalogen BDE (kcal/mol)Optimal Temp (°C)Reaction Time (h)Isolated Yield (%)
6-Chloro- ~961001265%
6-Bromo- ~8180682%
6-Iodo- ~65 25 (RT) 2 >95%

Spectroscopic Signatures: Decoding the Halogen Effect

To ensure that the 6-iodo derivative is highly pure and structurally exact, we rely on a multi-modal spectroscopic validation approach. The substitution of iodine introduces unique electronic perturbations that must be understood to avoid misinterpreting spectral data.

The "Heavy Atom Effect" in NMR

In ¹³C NMR spectroscopy, electronegative atoms like chlorine typically deshield the adjacent carbon, shifting its resonance downfield (higher ppm). However, iodine exhibits the "Heavy Atom Effect." Iodine's massive, highly polarizable electron cloud generates a strong diamagnetic shielding effect on the directly attached carbon. Consequently, the C6 carbon of the iodo-derivative will appear anomalously upfield compared to the chloro-analog [1].

X-ray Photoemission (XPS) and VUV Spectroscopy

Core-shell ionization studies confirm that halogenation shifts C(1s) binding energies. Because chlorine is more electronegative than iodine, the electrophilic shift of the C(1s) binding energy is significantly more pronounced in chloropyrimidines than in iodopyrimidines [1]. Furthermore, recent vacuum ultraviolet (VUV) spectroscopy studies demonstrate that halogenation fundamentally alters the photoabsorption cross-sections of pyrimidines in the 3.7–10.8 eV range, with iodinated species showing distinct red-shifted absorption bands[2].

Table 2: Comparative Spectroscopic Signatures
Derivative¹³C NMR Shift (C6)LC-MS Isotopic PatternXPS C(1s) Shift (Relative)
6-Chloro- ~158 - 160 ppm3:1 ratio (M : M+2)Strong (+1.5 eV)
6-Bromo- ~140 - 145 ppm1:1 ratio (M : M+2)Moderate (+1.1 eV)
6-Iodo- ~115 - 120 ppm 100% Monoisotopic (M) Mild (+0.8 eV)

Experimental Validation Protocols

A self-validating protocol ensures that the analytical data collected is free from artifactual errors. Below are the optimized methodologies for validating 6-iodo-N,N-dimethylpyrimidin-4-amine.

Protocol A: ¹³C NMR Structural Validation

Causality Check: Quaternary carbons attached to heavy atoms (like C-I) lack attached protons to facilitate dipole-dipole relaxation. This results in exceptionally long longitudinal relaxation times ( T1​ ). If standard acquisition parameters are used, the C6 peak will saturate and vanish into the baseline.

  • Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of CDCl₃. Use the residual CHCl₃ peak (δ 77.16 ppm) as the internal reference standard [3].

  • Instrument Setup: 400 MHz or higher NMR spectrometer equipped with a broadband probe.

  • Parameter Optimization (Critical):

    • Set the relaxation delay (d1) to 5.0 seconds (standard is 1.5s) to allow the C6 quaternary carbon to fully relax between pulses.

    • Increase the number of scans (ns) to at least 512 to achieve an adequate signal-to-noise ratio for the shielded C-I carbon.

  • Data Processing: Apply a 1.0 Hz exponential line broadening function before Fourier transformation to enhance the quaternary carbon signals.

Protocol B: LC-MS Purity and Isotopic Verification

Causality Check: Iodine is a monoisotopic element (¹²⁷I). Unlike chlorinated or brominated precursors, the mass spectrum of the pure iodo-derivative must show a single, sharp[M+H]⁺ peak without an M+2 isotope. The presence of an M+2 peak instantly indicates cross-contamination with a bromo- or chloro-analog.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid) over 5 minutes. Formic acid ensures complete protonation of the dimethylamine moiety for sharp peak shapes.

  • Mass Spectrometry: Electrospray Ionization in positive mode (ESI+).

  • Validation Criteria: Extract the chromatogram for m/z 250.0 (Calculated for C₆H₉IN₃⁺). Verify the absolute absence of an m/z 252.0 peak to rule out halogen scrambling.

Workflow Visualization

The following diagram maps the logical relationship between precursor selection, spectroscopic validation, and the resulting thermodynamic advantages in downstream applications.

G A 6-Iodo-N,N-dimethyl pyrimidin-4-amine B 13C NMR Validation (Heavy Atom Shielding) A->B Structural ID C LC-MS Analysis (Monoisotopic 127I) A->C Purity Check D Pd-Catalyzed Cross-Coupling B->D Validated Precursor C->D E 6-Chloro/Bromo Alternatives E->D High Activation Energy

Workflow comparing spectroscopic validation and coupling efficiency of halogenated pyrimidines.

Conclusion

While 6-iodo-N,N-dimethylpyrimidin-4-amine carries a higher initial procurement cost compared to its chlorinated counterparts, this cost is rapidly offset by operational savings. The ability to conduct cross-coupling reactions at room temperature with lower catalyst loadings drastically improves overall yield and simplifies purification. By employing the rigorous NMR and LC-MS validation protocols outlined above, researchers can confidently leverage the unique electronic properties of this highly reactive building block.

References

  • Bolognesi, P., Mattioli, G., O'Keeffe, P., et al. (2009). "Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods." The Journal of Physical Chemistry A, 113(49), 13593–13600. Available at:[Link]

  • Castrovilli, M. C., et al. (2025). "Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation." Physical Chemistry Chemical Physics. Available at:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Available at:[Link]

Safety Operating Guide

Mastering the Safe Handling of 6-iodo-N,N-dimethylpyrimidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a commitment to safety. The handling of novel chemical entities like 6-iodo-N,N-dimethylpyrimidin-4-amine, a halogenated pyrimidine derivative, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe operational planning.

I. Hazard Assessment and Core Safety Principles

Before any handling of 6-iodo-N,N-dimethylpyrimidin-4-amine, a thorough risk assessment is paramount. The primary hazards associated with similar compounds include:

  • Skin Irritation: Direct contact may cause redness, itching, and irritation.[1][2][4]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2][3][4][7]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

Given these potential hazards, all handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] An eyewash station and safety shower must be readily accessible.[1][3][8]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between you and potential exposure.[9][10] The following PPE is mandatory when handling 6-iodo-N,N-dimethylpyrimidin-4-amine:

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Nitrile offers good resistance to a range of chemicals, including aromatic and halogenated compounds.[11] Double gloving is recommended for extended handling periods. Gloves should be changed immediately if contamination is suspected.[9]
Eye and Face Protection Chemical safety goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face and should be worn when there is a risk of splashing.[12][13]
Body Protection A flame-resistant lab coat with long sleevesA lab coat protects the skin and personal clothing from contamination.[11] Long sleeves with cuffs that can be tucked into gloves provide enhanced protection.
Respiratory Protection Not typically required if handled in a fume hoodIf there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator (e.g., N95) may be necessary.[11] A risk assessment should be conducted to determine if respiratory protection is needed.

III. Step-by-Step Operational Plan for Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of your workflow.

A. Preparation and Weighing
  • Designate a Handling Area: All manipulations should occur in a designated area within a chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are inside the fume hood.

  • Don PPE: Put on all required PPE before opening the primary container.

  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust. If the compound is a fine powder, consider using a micro-spatula to minimize airborne particles.

B. Dissolution and Reaction Setup
  • Solvent Addition: Slowly add the solvent to the solid to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Transfers: When transferring solutions, use appropriate glassware (e.g., pipettes, dropping funnels) to minimize the risk of spills.

C. Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic reactions.

  • Extraction and Washing: Perform liquid-liquid extractions in a separatory funnel, ensuring it is properly vented.

  • Purification: For column chromatography or other purification methods, ensure the setup is stable and contained within the fume hood.

IV. Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][8] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][8] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[1][2][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][3][8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

V. Waste Disposal: A Critical Final Step

All waste containing 6-iodo-N,N-dimethylpyrimidin-4-amine must be treated as hazardous waste.

  • Segregation: Keep all waste (solid and liquid) containing this compound separate from other waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's designated hazardous waste disposal program.[1] Do not pour any waste down the drain.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of 6-iodo-N,N-dimethylpyrimidin-4-amine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep 1. Risk Assessment & SOP Review PPE 2. Don Full PPE Prep->PPE FumeHood 3. Work in Chemical Fume Hood PPE->FumeHood Weigh 4. Weighing (Minimize Dust) FumeHood->Weigh Dissolve 5. Dissolution & Reaction Weigh->Dissolve Workup 6. Work-up & Purification Dissolve->Workup Decontaminate 7. Decontaminate Glassware & Surfaces Workup->Decontaminate Waste 8. Segregate & Label Hazardous Waste Decontaminate->Waste DoffPPE 9. Doff PPE Correctly Waste->DoffPPE Dispose 10. Arrange for Waste Pickup DoffPPE->Dispose Spill Spill Evacuate Evacuate & Alert Spill->Evacuate Exposure Exposure FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for handling 6-iodo-N,N-dimethylpyrimidin-4-amine.

By adhering to these guidelines, researchers can confidently and safely work with 6-iodo-N,N-dimethylpyrimidin-4-amine, fostering a laboratory environment where scientific advancement and personal well-being are held in the highest regard.

References

  • Vertex AI Search. 6 - SAFETY DATA SHEET.
  • Fisher Scientific. (2010, January 4). SAFETY DATA SHEET.
  • LGC Standards. (2024, February 22). SAFETY DATA SHEET.
  • Matrix Scientific. 6-Iodo-N,N-dimethylpyrimidin-4-amine.
  • Unknown. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Unknown. Safe handling of hazardous drugs. PMC.
  • Med.Navy.mil. (2025, November 7). Chapter 10 – Personal Protective Equipment.
  • Unknown. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, July 1). SAFETY DATA SHEET.
  • PubChem. N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • Cayman Chemical. (2023, August 10). 4.
  • NextSDS. 5-iodo-N-methylpyrimidin-4-amine — Chemical Substance Information.
  • 易得化学. 6-Iodo-N,N-dimethylpyrimidin-4-amine | CAS 1704064-36-7.
  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • Organic Syntheses Procedure. 4-amino-2,6-dimethylpyrimidine.
  • Dr. Ayad Kareem. Amines: Naming and Physical Properties.
  • NIH. 2-Iodo-4,6-dimethylpyrimidine. PMC.
  • AERU. (2025, August 2). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-iodo-N,N-dimethylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-iodo-N,N-dimethylpyrimidin-4-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。